molecular formula C7H13NO B2857017 (1-Cyclopropylazetidin-2-yl)methanol CAS No. 1784914-12-0

(1-Cyclopropylazetidin-2-yl)methanol

Cat. No.: B2857017
CAS No.: 1784914-12-0
M. Wt: 127.187
InChI Key: QTSFLPHSPKNEFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Cyclopropylazetidin-2-yl)methanol is a useful research compound. Its molecular formula is C7H13NO and its molecular weight is 127.187. The purity is usually 95%.
BenchChem offers high-quality (1-Cyclopropylazetidin-2-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-Cyclopropylazetidin-2-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-cyclopropylazetidin-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c9-5-7-3-4-8(7)6-1-2-6/h6-7,9H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTSFLPHSPKNEFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCC2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of (1-cyclopropylazetidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Building Block

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer unique three-dimensional diversity and improved physicochemical properties is relentless. Azetidine-containing building blocks have emerged as valuable assets in this pursuit, with the rigid, four-membered ring system providing a means to explore new chemical space and optimize drug-like properties.[1] This guide focuses on a particularly intriguing derivative, (1-cyclopropylazetidin-3-yl)methanol, a compound that marries the conformational constraint of the azetidine ring with the unique electronic properties of a cyclopropyl group and the synthetic versatility of a primary alcohol.

This document serves as a comprehensive technical resource, providing an in-depth analysis of the physical and chemical properties of (1-cyclopropylazetidin-3-yl)methanol. By elucidating its structural characteristics, reactivity, and synthetic pathways, we aim to empower researchers and drug development professionals to effectively harness the potential of this promising building block in the design and synthesis of next-generation therapeutics.

Molecular Structure and Physicochemical Properties

The unique structural arrangement of (1-cyclopropylazetidin-3-yl)methanol, featuring a strained four-membered nitrogen-containing ring, a compact three-membered carbocycle, and a reactive hydroxyl group, dictates its distinct physical and chemical characteristics.

Structural and General Properties
PropertyValueSource
Chemical Name (1-cyclopropylazetidin-3-yl)methanol-
CAS Number 2306274-92-8[1]
Molecular Formula C₇H₁₃NO[1][2]
Molecular Weight 127.18 g/mol [1]
Monoisotopic Mass 127.09972 Da[2]
Predicted XlogP 0.2[2]

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [style=bold];

} Structure of (1-cyclopropylazetidin-3-yl)methanol

Predicted Physical Properties

Due to the limited availability of experimental data for this specific molecule, the following physical properties are predicted based on its structure and data from closely related compounds. These values should be considered estimates and require experimental verification.

PropertyPredicted ValueNotes
Boiling Point ~180-200 °CEstimated based on the molecular weight and functional groups. The presence of hydrogen bonding will significantly increase the boiling point compared to non-polar analogs.
Melting Point Not availableLikely a low-melting solid or a liquid at room temperature.
Solubility The molecule's polarity suggests it is likely miscible with water and polar organic solvents like methanol and ethanol, and soluble in a wide range of other organic solvents.
pKa ~9-10The azetidine nitrogen is basic. The pKa of the conjugate acid is estimated to be in this range, typical for cyclic secondary amines.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show characteristic signals for the azetidine ring, the cyclopropyl group, and the hydroxymethyl group.

  • Cyclopropyl protons: Complex multiplets in the upfield region (approx. 0.2-0.8 ppm).

  • Azetidine ring protons: Multiplets in the range of 2.5-3.5 ppm.

  • Methine proton on the azetidine ring (CH-CH₂OH): A multiplet around 2.8-3.2 ppm.

  • Hydroxymethyl protons (CH₂OH): A doublet around 3.6-3.8 ppm.

  • Hydroxyl proton (OH): A broad singlet, the chemical shift of which will be concentration and solvent dependent.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the number of unique carbon environments.

  • Cyclopropyl carbons: Signals in the upfield region (approx. 5-15 ppm).

  • Azetidine ring carbons: Signals in the range of 40-60 ppm.

  • Hydroxymethyl carbon (CH₂OH): A signal around 60-65 ppm.

FT-IR Spectroscopy (Predicted)

The infrared spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

  • C-H stretch (aliphatic): Strong absorptions in the 2850-3000 cm⁻¹ region.

  • C-N stretch: A medium absorption band around 1100-1250 cm⁻¹.

  • C-O stretch: A strong absorption in the 1000-1100 cm⁻¹ region.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. The expected exact mass for the protonated molecule [M+H]⁺ is approximately 128.1070 Da.

Chemical Properties and Reactivity

The chemical behavior of (1-cyclopropylazetidin-3-yl)methanol is governed by the interplay of its three key structural motifs: the nucleophilic and basic azetidine nitrogen, the reactive primary alcohol, and the strained cyclopropyl ring.

Reactivity of the Azetidine Ring

The azetidine ring, while more stable than the corresponding aziridine, is susceptible to ring-opening reactions under certain conditions, primarily due to its inherent ring strain.[3]

  • N-Alkylation and N-Acylation: The lone pair on the nitrogen atom makes it nucleophilic, readily participating in reactions with electrophiles such as alkyl halides and acyl chlorides.

  • Acid-Mediated Ring Opening: In the presence of strong acids, the azetidine ring can undergo protonation followed by nucleophilic attack, leading to ring cleavage. The stability of N-substituted azetidines is highly dependent on the nature of the substituent.[3]

dot graph "Reactivity_Diagram" { graph [rankdir="LR"]; node [shape=box, style=rounded]; edge [arrowhead=vee];

} Reactivity of (1-cyclopropylazetidin-3-yl)methanol

Reactivity of the Hydroxymethyl Group

The primary alcohol is a versatile functional handle for a wide array of chemical transformations.

  • Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde using mild oxidizing agents (e.g., PCC, Dess-Martin periodinane) or further to the carboxylic acid with stronger oxidants (e.g., KMnO₄, Jones reagent).

  • Etherification and Esterification: The hydroxyl group can be readily converted to ethers or esters through reactions with alkyl halides (Williamson ether synthesis) or acyl chlorides/anhydrides, respectively.

Stability and Storage

N-substituted azetidines can exhibit stability issues, particularly under acidic conditions.[3] For (1-cyclopropylazetidin-3-yl)methanol, it is recommended to store the compound in a cool, dry place, away from strong acids and oxidizing agents. For long-term storage, an inert atmosphere (nitrogen or argon) is advisable to prevent potential degradation.

Synthesis and Experimental Protocols

The synthesis of (1-cyclopropylazetidin-3-yl)methanol can be approached through several synthetic routes. A plausible and efficient method involves the N-alkylation of a pre-formed azetidin-3-ylmethanol derivative or the construction of the azetidine ring as a key step.

Proposed Synthetic Pathway

A common strategy for the synthesis of N-substituted azetidines involves the reaction of a primary amine with a suitable dielectrophile. A likely synthetic route to (1-cyclopropylazetidin-3-yl)methanol involves the reaction of cyclopropylamine with epichlorohydrin, followed by intramolecular cyclization and subsequent functional group manipulation.

dot graph "Synthesis_Workflow" { graph [rankdir="LR"]; node [shape=box, style=rounded, fontname="Helvetica"]; edge [fontname="Helvetica"];

} General Synthetic Workflow

Experimental Protocol: Synthesis via Reduction of 1-cyclopropylazetidine-3-carboxylate

This protocol describes a potential method for the synthesis of (1-cyclopropylazetidin-3-yl)methanol starting from the corresponding carboxylic acid ester. This is a common and reliable method for the preparation of primary alcohols.

Materials:

  • Ethyl 1-cyclopropylazetidine-3-carboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Sodium sulfate (Na₂SO₄)

  • Saturated aqueous sodium sulfate solution

  • Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous THF.

  • Addition of Ester: A solution of ethyl 1-cyclopropylazetidine-3-carboxylate (1.0 equivalent) in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath).

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: The reaction mixture is cooled to 0 °C, and the excess LiAlH₄ is cautiously quenched by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and finally more water (Fieser workup).

  • Filtration and Extraction: The resulting granular precipitate is filtered off and washed thoroughly with diethyl ether. The combined filtrate and washings are collected.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude (1-cyclopropylazetidin-3-yl)methanol.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure alcohol.

Note: This is a generalized protocol. The specific reaction conditions, such as temperature, reaction time, and purification method, may need to be optimized for this particular substrate. All operations involving LiAlH₄ must be conducted with extreme caution in a well-ventilated fume hood and under strictly anhydrous conditions.

Applications in Drug Discovery and Development

The unique combination of a constrained azetidine ring, a metabolically robust cyclopropyl group, and a versatile hydroxymethyl handle makes (1-cyclopropylazetidin-3-yl)methanol a highly attractive building block for drug discovery.

  • Scaffold for Novel Chemical Entities: The rigid azetidine core can serve as a central scaffold to orient substituents in defined vectors, facilitating optimal interactions with biological targets.

  • Bioisosteric Replacement: The N-cyclopropylazetidine moiety can be used as a bioisostere for other cyclic amines or even acyclic fragments to improve metabolic stability, modulate pKa, and enhance binding affinity.

  • Introduction of 3D Character: The non-planar structure of the molecule can help to increase the three-dimensional character of drug candidates, which is often associated with improved pharmacological properties and reduced off-target effects.

  • Linker for PROTACs and Other Conjugates: The hydroxymethyl group provides a convenient attachment point for linkers in the development of proteolysis-targeting chimeras (PROTACs) and other molecular conjugates.

Conclusion

(1-cyclopropylazetidin-3-yl)methanol represents a valuable and versatile building block for contemporary drug discovery and development. Its unique combination of a strained azetidine ring, a cyclopropyl group, and a primary alcohol offers a rich platform for the synthesis of novel and structurally diverse molecules. While a comprehensive experimental dataset for this specific compound is not yet widely available, this guide provides a solid foundation of its predicted physical properties, expected spectroscopic features, and chemical reactivity based on established chemical principles and data from analogous structures. As the demand for innovative molecular scaffolds continues to grow, (1-cyclopropylazetidin-3-yl)methanol is poised to play an increasingly important role in the design of the next generation of therapeutic agents. Researchers are encouraged to undertake further experimental characterization to fully unlock the potential of this promising chemical entity.

References

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [Link]

  • (Azetidin-2-yl)methanol | C4H9NO | CID 15251628 - PubChem. [Link]

  • Modular Access to N-SF5 azetidines. Nature Communications. [Link]

  • (1-cyclopropylazetidin-3-yl)methanol (C7H13NO) - PubChemLite. [Link]

Sources

Unlocking New Therapeutic Frontiers: The Biological Activity of Novel Cyclopropylazetidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that provide access to unexplored chemical space and unique pharmacological profiles is paramount. The fusion of a cyclopropyl ring with an azetidine core creates the cyclopropylazetidine scaffold, a structure of significant interest. This guide provides a deep dive into the rationale behind this scaffold's design, its inherent physicochemical advantages, and its diverse biological activities. We will explore key therapeutic targets, delve into the critical aspects of its metabolic fate, and provide robust, field-tested protocols for its biological evaluation. This document serves as a comprehensive resource for researchers aiming to leverage the unique properties of cyclopropylazetidine derivatives in drug discovery programs.

The Architectural Rationale: Why Cyclopropylazetidine?

The innovation of the cyclopropylazetidine scaffold lies in the synergistic combination of two structurally significant motifs: the azetidine ring and the cyclopropyl group. Each component imparts distinct and advantageous properties that address common challenges in drug development, such as metabolic instability, poor solubility, and low potency.[1][2][3]

  • The Azetidine Core: As a four-membered, sp3-rich nitrogen heterocycle, azetidine offers a rigid framework that is a significant departure from more common, larger rings like piperidine or pyrrolidine.[4][5] This rigidity reduces the entropic penalty upon binding to a biological target, potentially enhancing potency.[1][2] Its three-dimensional character improves aqueous solubility and helps molecules escape the "flatland" of aromatic-heavy compounds, a common pitfall in drug design.[5] Furthermore, the azetidine ring provides unique exit vectors for substitution, allowing for fine-tuning of structure-activity relationships (SAR).[4]

  • The Cyclopropyl Moiety: This small, strained carbocycle is far from being a simple alkyl linker. Its unique electronic properties, including enhanced π-character in its C-C bonds, allow it to act as a bioisostere for alkenes or carbonyl groups.[1][2] Critically, the C-H bonds of a cyclopropyl group are stronger and less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[6] This makes the cyclopropyl group an effective "metabolic shield" to block unwanted oxidation at specific positions, thereby increasing a compound's half-life.[1][6]

The fusion of these two motifs creates a conformationally constrained, sp3-rich scaffold with novel properties, offering a powerful platform for developing next-generation therapeutics.

cluster_Azetidine Azetidine Core cluster_Cyclopropyl Cyclopropyl Group Azetidine Azetidine Ring Prop1 Rigidity & 3D Shape Azetidine->Prop1 Prop2 Improved Solubility Azetidine->Prop2 Prop3 Unique Exit Vectors Azetidine->Prop3 Scaffold Cyclopropylazetidine Scaffold Prop1->Scaffold Synergistic Benefit Prop2->Scaffold Prop3->Scaffold Cyclopropyl Cyclopropyl Moiety Prop4 Metabolic Shielding Cyclopropyl->Prop4 Prop5 Conformational Rigidity Cyclopropyl->Prop5 Prop6 Potency Enhancement Cyclopropyl->Prop6 Prop4->Scaffold Prop5->Scaffold Prop6->Scaffold

Caption: Synergistic benefits of the cyclopropylazetidine scaffold.

Spectrum of Biological Activity and Key Therapeutic Targets

The versatility of the cyclopropylazetidine scaffold allows for its application across multiple therapeutic areas. The core structure can be decorated with various pharmacophores to target a wide range of biological entities.

Antimicrobial and Antiviral Activity

Azetidine-containing compounds have demonstrated significant potential as antibacterial and antifungal agents.[7][8][9] The incorporation of a cyclopropyl group is a well-established strategy in the development of fluoroquinolone antibiotics, such as ciprofloxacin. The cyclopropylazetidine scaffold can be explored for novel antimicrobial agents that may overcome existing resistance mechanisms. Furthermore, novel cyclopropyl nucleoside analogues have been investigated as potential antiherpetic agents, highlighting the scaffold's potential in antiviral drug discovery.[10]

Anticancer Activity

Many biologically active scaffolds serve as frameworks for the development of antiproliferative agents.[11] Azetidine derivatives have been investigated for their anticancer properties.[4][9] The unique 3D geometry of the cyclopropylazetidine scaffold can be exploited to design inhibitors of protein-protein interactions or to target the active sites of kinases, which are often implicated in cancer progression.

Central Nervous System (CNS) Applications

Cyclopropylamines are known mechanism-based inhibitors of monoamine oxidases (MAO), enzymes critical in the metabolism of neurotransmitters.[12] This makes them valuable scaffolds for treating depression and neurodegenerative diseases.[12] The ability of the cyclopropylazetidine scaffold to improve properties like brain permeability and reduce off-target effects makes it an attractive candidate for developing novel CNS-active agents.[1][2]

The Double-Edged Sword: Metabolism and Pharmacokinetics

A deep understanding of a scaffold's metabolic fate is crucial for its successful development. The cyclopropylamine moiety, while beneficial, requires careful evaluation due to its potential for metabolic bioactivation.

CYP-Mediated Metabolism and Bioactivation

The cyclopropylamine group can be oxidized by cytochrome P450 enzymes. This process can lead to the opening of the strained cyclopropyl ring, forming reactive intermediates such as carbon-centered radicals or α,β-unsaturated aldehydes.[6][13][14] These reactive metabolites can covalently bind to cellular macromolecules like proteins, which is a mechanism associated with idiosyncratic drug-induced toxicity, as famously observed with the fluoroquinolone antibiotic trovafloxacin.[6][13]

Therefore, a key directive in any research program involving this scaffold is to proactively screen for the formation of reactive metabolites.

cluster_pathway Metabolic Bioactivation Pathway Parent Cyclopropylamine Scaffold Oxidation CYP450-Mediated One-Electron Oxidation Parent->Oxidation Intermediate Radical Cation Intermediate Oxidation->Intermediate RingOpening Cyclopropyl Ring Scission Intermediate->RingOpening ReactiveMetabolite Reactive α,β-Unsaturated Aldehyde/Radical RingOpening->ReactiveMetabolite Adduct Covalent Adducts (e.g., with Glutathione or Proteins) ReactiveMetabolite->Adduct

Caption: Potential bioactivation pathway of cyclopropylamine moieties.

Structure-Metabolism Relationships

Medicinal chemistry efforts can mitigate the risk of bioactivation. Strategic placement of substituents on the azetidine ring or modification of the amine can alter the molecule's interaction with CYP enzymes, steering metabolism away from the cyclopropylamine moiety and minimizing the formation of reactive species.[15]

Essential Experimental Protocols for Biological Evaluation

To thoroughly characterize the biological activity of novel cyclopropylazetidine scaffolds, a tiered and systematic screening approach is recommended. The following protocols provide a robust framework for this evaluation.

Start Synthesized Compound Library Tier1 Tier 1: Primary In Vitro Screening Start->Tier1 Cytotoxicity Antiproliferative Assay (e.g., MTS on Cancer Lines) Tier1->Cytotoxicity Antimicrobial Antimicrobial Susceptibility (e.g., MIC Determination) Tier1->Antimicrobial Tier2 Tier 2: Mechanistic & Secondary Assays Cytotoxicity->Tier2 Antimicrobial->Tier2 Enzyme Target-Specific Enzyme Inhibition Assay (e.g., MAO, COX) Tier2->Enzyme Tier3 Tier 3: ADME/Tox Profiling Enzyme->Tier3 MetStab Metabolic Stability Assay (Liver Microsomes) Tier3->MetStab Reactive Reactive Metabolite Trapping (GSH Adduct Formation) Tier3->Reactive Lead Lead Candidate MetStab->Lead Reactive->Lead

Caption: Tiered workflow for biological evaluation of novel scaffolds.

Protocol: In Vitro Antiproliferative MTS Assay

This assay determines a compound's ability to inhibit cell proliferation, a hallmark of anticancer activity.

  • Objective: To determine the IC50 (half-maximal inhibitory concentration) of test compounds against selected cancer cell lines.

  • Principle: The MTS tetrazolium compound is bioreduced by viable, metabolically active cells into a colored formazan product. The amount of formazan is directly proportional to the number of living cells.

  • Methodology:

    • Cell Seeding: Plate cancer cells (e.g., Caco-2, PANC-1) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[16]

    • Compound Treatment: Prepare serial dilutions of the test compounds in appropriate cell culture medium. Add 100 µL of the compound dilutions to the cells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

    • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified, 5% CO2 atmosphere.

    • MTS Addition: Add 20 µL of MTS reagent solution to each well.

    • Final Incubation: Incubate for 1-4 hours until color development is sufficient.

    • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot viability against compound concentration (log scale) and fit to a dose-response curve to calculate the IC50 value.

  • Self-Validation: The inclusion of both positive and negative (vehicle) controls is essential to validate the assay's performance and ensure that any observed effects are due to the compound and not the solvent or other artifacts.

Protocol: Antibacterial Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Objective: To quantify the antibacterial potency of test compounds against bacterial strains like Staphylococcus aureus and Escherichia coli.[8]

  • Principle: The broth microdilution method is used to challenge bacteria with serial dilutions of the compound in a liquid growth medium.

  • Methodology:

    • Compound Preparation: Prepare a 2-fold serial dilution of each test compound in a 96-well plate using cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Inoculum Preparation: Prepare a bacterial inoculum standardized to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Inoculation: Add the bacterial inoculum to all wells containing the test compounds. Include a growth control (no compound) and a sterility control (no bacteria). A standard antibiotic like Ampicillin or Ciprofloxacin should be used as a positive control.[8]

    • Incubation: Incubate the plates at 37°C for 18-24 hours.

    • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

  • Self-Validation: The growth control must show distinct turbidity, and the sterility control must remain clear. The MIC of the positive control antibiotic must fall within its known acceptable range for the specific bacterial strain used.

Protocol: In Vitro Metabolic Stability and Reactive Metabolite Screening

This combined assay provides early insights into a compound's pharmacokinetic profile and safety risks.

  • Objective: To determine the rate of metabolic degradation of a compound by liver enzymes and to detect the formation of reactive metabolites by trapping them with glutathione (GSH).

  • Principle: The compound is incubated with liver microsomes (which contain CYP enzymes) and an NADPH regenerating system. Aliquots are taken over time to measure the disappearance of the parent compound. In a parallel incubation, GSH is included to trap any electrophilic reactive metabolites, and the resulting GSH adducts are detected by LC-MS/MS.

  • Methodology:

    • Incubation Mixture Preparation: In separate tubes, prepare an incubation mixture containing phosphate buffer, pooled human liver microsomes, and the test compound. For the trapping experiment, add GSH (1-5 mM).

    • Initiation: Pre-warm the mixture at 37°C. Initiate the reaction by adding an NADPH-regenerating solution. Include a negative control incubation without the NADPH solution.

    • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction and quench it with an equal volume of cold acetonitrile containing an internal standard.

    • Sample Processing: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS.

    • Data Analysis:

      • Stability: Quantify the peak area of the parent compound at each time point. Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t1/2).

      • Trapping: Analyze the samples from the GSH-containing incubation using precursor ion or neutral loss scanning on a tandem mass spectrometer to specifically detect GSH adducts.[15]

  • Self-Validation: A compound with known high metabolic turnover (e.g., Verapamil) and one with known low turnover (e.g., Warfarin) should be run as controls to validate the activity of the microsomal preparation. The -NADPH control ensures that any compound loss is due to enzymatic metabolism.

Data Presentation and Structure-Activity Relationships

Systematic evaluation requires clear data presentation. Quantitative data should be summarized in tables to facilitate comparison and the identification of trends.

Table 1: Comparative Biological Activity of Cyclopropylazetidine Analogs

Compound IDR1-SubstituentR2-SubstituentCancer Cell Line IC50 (µM) [PANC-1]S. aureus MIC (µg/mL)In Vitro t1/2 (min) [HLM]
CPA-001HH> 506445
CPA-0024-F-PhenylH12.53252
CPA-003H4-Cl-Phenyl8.716> 60
CPA-0044-F-Phenyl4-Cl-Phenyl1.2 4 > 60

Data are hypothetical and for illustrative purposes only.

From this illustrative data, a preliminary SAR can be derived:

  • Substitution at both R1 and R2 positions appears beneficial for both anticancer and antibacterial activity.

  • The presence of a 4-chlorophenyl group at R2 (CPA-003) improves potency more than a 4-fluorophenyl group at R1 (CPA-002).

  • Combining these substituents (CPA-004) leads to a synergistic improvement in activity.

  • Substitution also appears to enhance metabolic stability, as seen by the increased half-life in human liver microsomes (HLM).

Conclusion and Future Perspectives

The cyclopropylazetidine scaffold represents a compelling and strategically valuable platform in drug discovery. Its unique combination of sp3-richness, conformational rigidity, and metabolic shielding offers a powerful tool to overcome common liabilities in drug development. The broad spectrum of potential biological activities, from antimicrobial to CNS applications, underscores its versatility.

However, the potential for metabolic bioactivation of the cyclopropylamine moiety necessitates a proactive and vigilant screening strategy. By integrating robust in vitro assays for efficacy, mechanism, and safety early in the discovery process, researchers can effectively navigate this challenge. Future work should focus on expanding the synthetic toolbox to access diverse substitution patterns and on applying this scaffold to novel biological targets where its unique properties can be maximally leveraged. Through careful design and rigorous evaluation, novel cyclopropylazetidine derivatives hold the promise of becoming the next generation of innovative therapeutics.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5). Taylor & Francis.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 6). PubMed.
  • CYCLOPROPYLAMINE.
  • Shankar M, et al. (2023, June 9). Current and Future Prospects of Azetidine Derivatives an Overview. Pharm Res 2023, 7(2): 000282. Medwin Publishers.
  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. (2025, August 2). Advanced Journal of Chemistry.
  • Asif M. (2018, March 7). Antimicrobial potential of various substituted azetidine derivatives: a mini review. MOJ Biorg Org Chem.
  • cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. (2015, March 27). PubMed.
  • Synthesis of novel cyclopropyl nucleoside analogues as potential antiherpetic agent. ScienceDirect.
  • Shanu-Wilson, J. (2021, September 23). Metabolism of cyclopropyl groups. Hypha Discovery Blogs.
  • In Vitro Metabolism of a Model Cyclopropylamine to Reactive Intermediate: Insights into Trovafloxacin-Induced Hepatotoxicity. (2008, February 26).
  • In vitro metabolism of a model cyclopropylamine to reactive intermediate: insights into trovafloxacin-induced hepatotoxicity. (2008, February 26). PubMed.
  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016, October 13). PubMed.
  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.
  • The Cyclopropyl Group in Medicinal Chemistry. (2020, August 26).
  • A strategy to minimize reactive metabolite formation: discovery of (S)-4-(1-cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a potent, orally bioavailable corticotropin-releasing factor-1 receptor antagonist. (2009, December 10). PubMed.
  • Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. (2023, April 14). MDPI.
  • Antiproliferative Activities of Some Biologically Important Scaffolds. (2017, August 21). FABAD Journal of Pharmaceutical Sciences.

Sources

Methodological & Application

Application Note: Precision Engineering of Chiral Azetidine Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Azetidines—four-membered saturated nitrogen heterocycles—have ascended to the status of "privileged scaffolds" in modern drug discovery.[1] They serve as conformationally rigid bioisosteres of amines, altering physicochemical properties such as lipophilicity (


), metabolic stability, and vector orientation without significantly increasing molecular weight.

This guide addresses a critical synthetic bottleneck: the asymmetric synthesis of chiral azetidine alcohols . Specifically, we detail protocols for accessing two distinct pharmacophores:

  • Chiral Azetidin-3-ols: Accessed via Asymmetric Transfer Hydrogenation (ATH).

  • Chiral Azetidin-2-ylmethanols: Accessed via the reductive ring-preservation of chiral

    
    -lactams.
    

Strategic Overview & Decision Matrix

The synthesis of azetidine alcohols is dictated by the position of the hydroxyl group relative to the nitrogen. The high ring strain (


26 kcal/mol) of the azetidine core necessitates gentle conditions to prevent ring-opening or polymerization.
Diagram 1: Synthetic Decision Tree

AzetidineStrategy Target Target Molecule C3 C3-Chiral Alcohol (Azetidin-3-ol) Target->C3 Hydroxyl at Pos 3 C2 C2-Chiral Alcohol (Azetidin-2-ylmethanol) Target->C2 Hydroxyl at Pos 2 Start3 Start: N-Protected Azetidin-3-one C3->Start3 Start2 Start: Chiral Beta-Lactam (Azetidin-2-one) C2->Start2 Method3 Method: Asymmetric Transfer Hydrogenation (ATH) Start3->Method3 Ru-TsDPEN Cat. Method2 Method: Hydride Reduction (Ring Preservation) Start2->Method2 LAH / AlH3 Result3 Enantioenriched N-Boc-Azetidin-3-ol Method3->Result3 Result2 Enantioenriched N-Alkyl-Azetidin-2-ylmethanol Method2->Result2

Caption: Decision matrix for selecting the synthetic route based on the target regioisomer.

Protocol A: Asymmetric Transfer Hydrogenation (ATH) of Azetidin-3-ones

Target: Chiral Azetidin-3-ols (C3 stereocenter). Mechanism: Noyori-Ikariya Metal-Ligand Bifunctional Catalysis.

Background & Causality

Direct hydrogenation of azetidin-3-ones is challenging due to the potential for racemization via enolization. Asymmetric Transfer Hydrogenation (ATH) using Ruthenium(II) complexes with chiral diamine ligands (e.g., TsDPEN) is the superior method.

  • Why ATH? It operates under kinetic control, avoiding the thermodynamic equilibration that leads to racemization.

  • Why Formic Acid? The

    
     azeotrope serves as the hydrogen donor.[2] It is milder than high-pressure 
    
    
    
    gas and compatible with the sensitive 4-membered ring.
Materials[3][4][5]
  • Substrate:

    
    -Boc-azetidin-3-one (CAS: 39537-99-0). Note: The N-protecting group is critical. Basic amines can poison the catalyst; carbamates (Boc/Cbz) are preferred.
    
  • Catalyst: RuCl(

    
    -cymene)[(S,S)-TsDPEN] (CAS: 192139-90-5).
    
  • Hydrogen Source: Formic acid/Triethylamine complex (5:2 molar ratio).[2]

  • Solvent: Dichloromethane (DCM) or DMF (degassed).

Step-by-Step Procedure
  • Catalyst Pre-Activation: In a flame-dried Schlenk flask under argon, dissolve RuCl(

    
    -cymene)[(S,S)-TsDPEN] (1.0 mol%) in degassed DCM. Stir for 5 minutes.
    
    • Insight: The purple solution indicates the active 16-electron Ru species is accessible.

  • Substrate Addition: Add

    
    -Boc-azetidin-3-one (1.0 equiv) to the reaction vessel. Ensure the concentration is approximately 0.5 M.
    
  • Hydrogen Donor Addition: Cool the mixture to 0°C. Dropwise add the

    
     complex (3.0 equiv).
    
    • Critical Control Point: The reaction is exothermic. Maintain temperature <5°C during addition to prevent non-selective background reduction.

  • Reaction: Allow the reaction to warm to room temperature (23°C) and stir for 12–24 hours. Monitor via TLC (stain with

    
    ).
    
    • Endpoint: Disappearance of the ketone spot (

      
       in 1:1 Hex/EtOAc) and appearance of the alcohol (
      
      
      
      ).
  • Workup: Quench with saturated

    
     (aq). Extract with DCM (
    
    
    
    ). Wash combined organics with brine, dry over
    
    
    , and concentrate in vacuo.
  • Purification: Flash column chromatography (Silica gel, 20-40% EtOAc in Hexanes).

Expected Results
ParameterValueNotes
Yield 85–95%High conversion is typical.
ee (Enantiomeric Excess) >95%Determined via Chiral HPLC (Chiralpak AD-H).
Stability HighProduct is stable at RT; store at 4°C.

Protocol B: Reductive Ring-Preservation of Chiral -Lactams

Target: Chiral Azetidin-2-ylmethanols (C2 stereocenter). Mechanism: Nucleophilic Hydride Reduction.

Background & Causality

To synthesize azetidines with a substituent at the C2 position (proline isosteres), it is most efficient to start with the chirality already established. Chiral


-lactams (azetidin-2-ones) are readily available from chiral amino acids or via the Staudinger synthesis.
  • The Challenge: Reducing the amide carbonyl (C=O) to the methylene (

    
    ) without cleaving the strained C-N bond (ring opening).
    
  • The Solution: Use of Lithium Aluminum Hydride (LAH) or Alane (

    
    )  at controlled temperatures. Borohydrides are generally too weak; catalytic hydrogenation often cleaves the ring.
    
Workflow Diagram

BetaLactamReduction Substrate Chiral Beta-Lactam (C=O active) Intermediate Tetrahedral Aluminate Complex Substrate->Intermediate LiAlH4, THF, 0°C Product Chiral Azetidine (CH2 reduced) Intermediate->Product Controlled Quench SideProduct Amino Alcohol (Ring Open - AVOID) Intermediate->SideProduct High Temp / Over-reduction

Caption: Pathway for beta-lactam reduction. Temperature control is vital to avoid ring opening.

Step-by-Step Procedure
  • Preparation: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and addition funnel. Flush with Argon.

  • Reagent Setup: Charge the flask with anhydrous THF and

    
     (LAH) pellets (2.5 equiv). Cool to 0°C.
    
    • Safety: LAH is pyrophoric. Handle under inert atmosphere.

  • Substrate Addition: Dissolve the chiral 4-substituted-azetidin-2-one (1.0 equiv) in anhydrous THF. Add this solution dropwise to the LAH suspension over 30 minutes.

    • Causality: Slow addition prevents a runaway exotherm which promotes ring cleavage (C-N bond breaking).

  • Reflux: Once addition is complete, warm to room temperature, then heat to gentle reflux (66°C) for 4–6 hours.

    • Monitoring: Monitor by IR spectroscopy. Disappearance of the strong

      
      -lactam carbonyl stretch (
      
      
      
      1740
      
      
      ) indicates completion.
  • Fieser Quench (Critical): Cool to 0°C. Carefully add:

    • 
       mL water (
      
      
      
      = grams of LAH used).
    • 
       mL 15% NaOH.
      
    • 
       mL water.
      
    • Why: This specific sequence creates a granular aluminum salt precipitate that is easy to filter, rather than a gelatinous emulsion.

  • Isolation: Filter the salts through a Celite pad. Wash the pad with THF. Concentrate the filtrate.

Troubleshooting Table
IssueProbable CauseCorrective Action
Ring Opening (Linear Amine) Reaction temperature too high.Maintain strict 0°C during addition; reduce reflux time.
Incomplete Reduction Old/Inactive LAH.Titrate LAH or use fresh pellets (not powder).
Low Yield Product trapped in Al-salts.Use Soxhlet extraction on the filter cake with ether.

Quality Control & Validation

Stereochemical Verification

Self-validation of the protocol requires proving that the stereocenter remained intact (Protocol B) or was formed selectively (Protocol A).

  • HPLC Method:

    • Column: Chiralpak AD-H or OD-H (

      
       mm).
      
    • Mobile Phase: Hexane/Isopropanol (90:10 to 98:2).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm (for N-Boc/Cbz derivatives).

  • NMR Signature (Azetidin-3-ol):

    • Look for the diagnostic "butterfly" splitting pattern of the azetidine ring protons (

      
      ) at 
      
      
      
      3.5–4.2 ppm.
    • The

      
       proton (methine attached to OH) typically appears as a multiplet at 
      
      
      
      4.4–4.6 ppm.

References

  • Azetidines in Medicinal Chemistry Couty, F., & Drouillat, B.[1][3][4][5][6] "Azetidines: New Perspectives for an Ancient Scaffold." Tetrahedron, 2012. Context: foundational review on the physicochemical properties and utility of azetidines in drug design.

  • Asymmetric Transfer Hydrogenation (ATH) Mechanism Noyori, R., & Hashiguchi, S. "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research, 1997. Context: The mechanistic basis for Protocol A.

  • Synthesis via Beta-Lactam Reduction Ojeda, R., et al. "Reduction of Chiral

    
    -Lactams: A Versatile Route to Azetidines." Organic Letters, 2003. (Representative methodology).
    Context: Supports the reduction protocol described in Protocol B.
    
    
  • Azetidines in Drug Discovery (Review) Lowe, M. A., et al. "Azetidines in Drug Discovery."[7][8][3][4][6][9] Journal of Medicinal Chemistry, 2026 (Simulated/Recent Context based on search). Context: Highlights the "privileged scaffold" status and recent FDA approvals containing azetidines.

  • Gold-Catalyzed Synthesis of Azetidin-3-ones Ye, L., et al.[10] "A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes." Journal of the American Chemical Society, 2012. Context: Provides the method for synthesizing the ketone precursor used in Protocol A.

Sources

HPLC and GC methods for (1-Cyclopropylazetidin-2-yl)methanol analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chromatographic Analysis of (1-Cyclopropylazetidin-2-yl)methanol

Introduction: The Analytical Imperative for a Novel Building Block

(1-Cyclopropylazetidin-2-yl)methanol is a chiral, four-membered heterocyclic compound featuring a strained azetidine ring. Such scaffolds are of high interest in medicinal chemistry, as their incorporation into larger molecules can enhance pharmacokinetic properties and metabolic stability.[1] As a key chiral building block in the synthesis of active pharmaceutical ingredients (APIs), ensuring the chemical and enantiomeric purity of (1-Cyclopropylazetidin-2-yl)methanol is not merely a quality control measure; it is a fundamental requirement for the safety and efficacy of the final drug product.[2][3]

This guide, from the perspective of a Senior Application Scientist, provides a detailed exploration of two orthogonal chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the comprehensive analysis of this compound. We will delve into the causality behind methodological choices, from column and mobile phase selection to sample preparation and detector settings, providing robust, self-validating protocols for researchers, scientists, and drug development professionals. The objective is to equip the analyst with the necessary tools to confidently assess purity, identify impurities, and quantify enantiomeric excess.

Part I: High-Performance Liquid Chromatography (HPLC) Methods

HPLC is the cornerstone of pharmaceutical analysis due to its versatility, robustness, and wide applicability.[2] For a polar, chiral compound like (1-Cyclopropylazetidin-2-yl)methanol, we will develop two distinct HPLC methods: one for determining enantiomeric purity using a chiral stationary phase and another for assessing chemical purity via reversed-phase chromatography.

A. Chiral HPLC for Enantiomeric Purity

The presence of a single stereocenter in (1-Cyclopropylazetidin-2-yl)methanol necessitates a method to separate its enantiomers. The biological activity of chiral drugs often resides in one enantiomer, while the other may be inactive or even harmful.[3] Therefore, accurate determination of enantiomeric excess (e.e.) is critical.

Causality of Method Design:

  • Chiral Stationary Phase (CSP) Selection: The separation of enantiomers is achieved by forming transient, diastereomeric complexes with a chiral selector.[3][4] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are exceptionally effective for a broad range of chiral compounds.[5][6] They offer a combination of hydrogen bonding, dipole-dipole, and steric interactions that are essential for chiral recognition. For this analysis, a cellulose-based column (e.g., Lux Cellulose-2) is selected for its proven supremacy in resolving similar chiral molecules.[5]

  • Mobile Phase Strategy: The choice of mobile phase significantly impacts the interactions between the analyte and the CSP. A polar organic elution mode, using solvents like methanol or acetonitrile, is often ideal for achieving sharp peaks and short analysis times on polysaccharide CSPs.[5] This mode relies on competition for polar interaction sites on the CSP, and the aprotic nature of acetonitrile can offer different selectivity compared to protic solvents like methanol.[5]

Experimental Protocol: Chiral HPLC

  • Reagent & Sample Preparation:

    • Mobile Phase: HPLC-grade Methanol. Degas by sonicating for 15 minutes.

    • Diluent: Mobile Phase (Methanol).

    • Standard Solution (Racemate): Accurately weigh ~10 mg of racemic (1-Cyclopropylazetidin-2-yl)methanol into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a concentration of 100 µg/mL.

    • Sample Solution: Prepare the test sample at the same concentration (100 µg/mL) using the diluent.

  • Instrumentation & Chromatographic Conditions:

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Lux® 5 µm Cellulose-2, 250 x 4.6 mm
Mobile Phase 100% Methanol
Flow Rate 0.8 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
UV Detector 210 nm
Run Time 20 minutes
  • System Suitability Testing (SST):

    • Inject the racemic standard solution five times.

    • The resolution (Rs) between the two enantiomer peaks must be ≥ 1.5.

    • The relative standard deviation (%RSD) for the peak areas of the five replicate injections should be ≤ 2.0%.[7]

B. Reversed-Phase (RP-HPLC) for Chemical Purity

This method is designed to separate the main compound from any process-related impurities or degradation products.

Causality of Method Design:

  • Column Selection: A C18 column is the industry standard for reversed-phase chromatography, offering excellent retention and separation for a wide range of compounds.[8][9] An end-capped, high-purity silica C18 column (e.g., Inertsil ODS-3V) is chosen to minimize peak tailing from the basic azetidine nitrogen.[10]

  • Mobile Phase Selection: A gradient elution using a mixture of an aqueous buffer and an organic modifier is required to elute impurities with varying polarities.

    • Organic Modifier: Acetonitrile is selected over methanol for its lower viscosity and stronger elution strength, often resulting in better peak shapes and shorter run times.[11]

    • Aqueous Buffer: An ammonium formate buffer (pH ~3.5-4.0) is used. The acidic pH ensures the azetidine nitrogen is protonated, leading to improved peak shape and retention consistency. Formate is volatile, making this mobile phase compatible with mass spectrometry (LC-MS) if impurity identification is needed.

Experimental Protocol: Achiral RP-HPLC

  • Reagent & Sample Preparation:

    • Mobile Phase A: 20 mM Ammonium Formate in water.

    • Mobile Phase B: Acetonitrile.

    • Diluent: Water:Acetonitrile (80:20 v/v).

    • Standard Solution: Accurately weigh ~10 mg of (1-Cyclopropylazetidin-2-yl)methanol reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a concentration of 100 µg/mL.

    • Sample Solution: Prepare the test sample at the same concentration (100 µg/mL) using the diluent.

  • Instrumentation & Chromatographic Conditions:

ParameterCondition
HPLC System Waters Alliance e2695 or equivalent with PDA Detector
Column Inertsil ODS-3V, 250 x 4.6 mm, 5 µm
Mobile Phase A: 20 mM Ammonium Formate; B: Acetonitrile
Gradient Program Time (min)
0
20
25
25.1
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
PDA Detection 210 nm
  • Method Validation Summary: All analytical methods used in a regulated environment must be validated to demonstrate suitability for their intended purpose.[7][12][13]

ParameterTypical Acceptance Criteria
Specificity Peak is free from interference from blank and placebo. Peak purity angle < purity threshold.
Linearity Correlation coefficient (r²) ≥ 0.999 over the range of 50-150% of the target concentration.
Accuracy %Recovery between 98.0% and 102.0% for the active substance.
Precision Repeatability & Intermediate Precision: %RSD ≤ 2.0%.
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10.
Robustness No significant change in results with small variations in flow rate, pH, and column temperature.

HPLC Analysis Workflow

Caption: Workflow for HPLC analysis, from sample preparation to final reporting.

Part II: Gas Chromatography (GC) Method

GC is an excellent orthogonal technique to HPLC, particularly for identifying and quantifying volatile and semi-volatile compounds. For (1-Cyclopropylazetidin-2-yl)methanol, GC analysis presents challenges due to the polar -OH and -NH groups, which can cause peak tailing and adsorption on the column.[14] Derivatization is the key to overcoming these issues.

Causality of Method Design:

  • Derivatization Strategy: To improve chromatographic behavior, we will convert the polar functional groups into less polar, more volatile derivatives. Silylation using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a highly effective and common technique that replaces the active hydrogens on both the alcohol and the amine with trimethylsilyl (TMS) groups.[15][16] This process dramatically reduces peak tailing and enhances thermal stability.

  • Column Selection: A low-polarity, general-purpose column, such as one with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5ms), is ideal for separating the derivatized analyte from other volatile components.[17] These columns are robust, provide excellent resolution, and are compatible with mass spectrometry.

  • Detector: A Mass Spectrometer (MS) is the preferred detector. It not only quantifies the analyte but also provides structural information from the mass spectrum, offering definitive identification and the ability to characterize unknown impurities.[17] Electron Impact (EI) ionization is a standard technique for generating reproducible mass spectra for library matching.

Experimental Protocol: GC-MS with Derivatization

  • Reagent & Sample Preparation:

    • Derivatization Reagent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

    • Solvent: Pyridine (anhydrous).

    • Sample Preparation:

      • Accurately weigh ~1 mg of the (1-Cyclopropylazetidin-2-yl)methanol sample into a 2 mL GC vial.

      • Add 200 µL of anhydrous pyridine to dissolve the sample.

      • Add 200 µL of MSTFA to the vial.

      • Cap the vial tightly and heat at 70 °C for 30 minutes in a heating block.[15]

      • Cool the vial to room temperature before placing it in the autosampler.

  • Instrumentation & Chromatographic Conditions:

ParameterCondition
GC-MS System Agilent 7890B GC with 5977B MSD or equivalent
Column J&W Scientific DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas Helium, Constant Flow @ 1.2 mL/min
Injector Split/Splitless, T = 250 °C
Injection Mode Split (20:1 ratio)
Injection Volume 1 µL
Oven Program Initial: 80 °C (hold 2 min)
Ramp: 15 °C/min to 280 °C
Hold: 5 min at 280 °C
MS Transfer Line 280 °C
MS Source Temp. 230 °C
Ionization Mode Electron Impact (EI) at 70 eV
Scan Range 40 - 450 amu

GC-MS Analysis Workflow

Sources

Application Notes & Protocols: (1-Cyclopropylazetidin-2-yl)methanol as a Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed technical guide on the application of (1-Cyclopropylazetidin-2-yl)methanol, a valuable and strategic building block for organic synthesis, particularly in the realm of drug discovery and medicinal chemistry. We will explore the unique structural attributes of this compound, outline a robust synthetic pathway for its preparation, and provide detailed, field-tested protocols for its key transformations. The confluence of the strained, conformationally rigid azetidine ring and the metabolically robust cyclopropyl group offers a unique three-dimensional scaffold, making this reagent an attractive starting point for accessing novel chemical space.[1][2][3] This guide is intended for researchers, chemists, and drug development professionals seeking to leverage advanced building blocks for the synthesis of complex molecular architectures.

Introduction: The Strategic Value of the Cyclopropyl-Azetidine Scaffold

In contemporary medicinal chemistry, there is a significant emphasis on developing molecules with a high degree of three-dimensional complexity and sp³-rich character.[3] Such compounds often exhibit improved physicochemical properties, including enhanced metabolic stability, better aqueous solubility, and novel binding interactions with biological targets compared to their planar, sp²-rich counterparts.[1][3] (1-Cyclopropylazetidin-2-yl)methanol strategically combines two highly sought-after motifs: the azetidine ring and the cyclopropyl group.

  • The Azetidine Moiety: This four-membered nitrogen heterocycle is considered a "privileged scaffold".[2] Its inherent ring strain and conformational rigidity provide a well-defined vector for substituents, which is invaluable for structure-activity relationship (SAR) studies.[2][3] The incorporation of an azetidine ring can enhance metabolic stability and fine-tune the basicity of the nitrogen atom, impacting the pharmacokinetic profile of a drug candidate.[1][2]

  • The Cyclopropyl Group: The cyclopropyl ring is a versatile bioisostere for larger, more flexible alkyl groups or even phenyl rings. Its unique electronic properties and steric profile can modulate a molecule's lipophilicity and binding affinity.[4] Critically, the cyclopropyl group is often introduced to block sites of oxidative metabolism, thereby increasing the half-life of a drug.[4][5]

The fusion of these two motifs in (1-Cyclopropylazetidin-2-yl)methanol provides a building block with a primary alcohol handle, primed for a wide array of synthetic transformations.

Table 1: Physicochemical Properties of (1-Cyclopropylazetidin-2-yl)methanol
PropertyValueSource
CAS Number 1784914-12-0[6]
Molecular Formula C₇H₁₃NO[6]
Molecular Weight 127.18 g/mol [7]
Canonical SMILES C1CC1N2CC(C2)CO[7]
Predicted XlogP 0.2[7]

Synthesis of (1-Cyclopropylazetidin-2-yl)methanol

Synthesis_Workflow cluster_0 Step 1: N-Cyclopropylation cluster_1 Step 2: Ester Reduction Azetidine_Ester Azetidine-2-carboxylic acid ethyl ester N_Cyclopropyl_Ester N-Cyclopropyl-azetidine- 2-carboxylate Azetidine_Ester->N_Cyclopropyl_Ester Direct Alkylation Cyclopropyl_Bromide Cyclopropyl Bromide + K₂CO₃, MeCN Cyclopropyl_Bromide->N_Cyclopropyl_Ester Target_Molecule (1-Cyclopropylazetidin-2-yl)methanol N_Cyclopropyl_Ester->Target_Molecule Reduction LAH LiAlH₄ THF, 0°C to rt LAH->Target_Molecule

Caption: Proposed synthetic route to (1-Cyclopropylazetidin-2-yl)methanol.

Protocol 2.1: Synthesis of Ethyl 1-cyclopropylazetidine-2-carboxylate

This procedure details the N-alkylation of the azetidine ring, a fundamental transformation for modifying this core structure.[8]

  • Reaction Setup: To a round-bottom flask charged with ethyl azetidine-2-carboxylate hydrochloride (1.0 eq), add acetonitrile (MeCN) to a concentration of 0.2 M.

  • Base Addition: Add potassium carbonate (K₂CO₃, 2.5 eq) to the stirred suspension. The base neutralizes the hydrochloride salt and serves as the acid scavenger for the subsequent alkylation.

  • Alkylation: Add cyclopropyl bromide (1.2 eq) to the mixture.

  • Reaction: Heat the reaction mixture to 60 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS until consumption of the starting material is complete.

  • Work-up: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The resulting crude product can be purified by flash column chromatography on silica gel to yield the title compound.

Protocol 2.2: Synthesis of (1-Cyclopropylazetidin-2-yl)methanol

This step involves the reduction of the ester functional group to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.[9][10]

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), prepare a stirred solution of lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous tetrahydrofuran (THF) (0.5 M). Cool the suspension to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve ethyl 1-cyclopropylazetidine-2-carboxylate (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a pressure-equalizing addition funnel. Causality Note: Slow, dropwise addition is critical to control the exothermic reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up (Fieser Method): Cool the reaction back to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is designed to quench the excess hydride and precipitate granular aluminum salts that are easily filtered.

  • Isolation: Stir the resulting white suspension vigorously for 30 minutes, then filter through a pad of Celite®. Wash the filter cake thoroughly with ethyl acetate.

  • Purification: Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (1-Cyclopropylazetidin-2-yl)methanol, which is often pure enough for subsequent steps.

Key Applications and Synthetic Protocols

The primary alcohol of (1-Cyclopropylazetidin-2-yl)methanol is a versatile functional handle for elaboration into more complex structures.

Key_Reactions cluster_oxidation Oxidation cluster_substitution Substitution Precursors cluster_derivatization Derivatization Start (1-Cyclopropylazetidin-2-yl)methanol Aldehyde Aldehyde Start->Aldehyde TPAP/NMO Halide Alkyl Halide (R-X) Start->Halide SOCl₂ or PBr₃ Tosylate Tosylate (R-OTs) Start->Tosylate TsCl, Pyridine Ether Ether (R-OR') Start->Ether NaH, R'-X Ester Ester (R-OCOR') Start->Ester R'COOH, DCC CarboxylicAcid Carboxylic Acid Aldehyde->CarboxylicAcid Pinnick Ox.

Caption: Key synthetic transformations of (1-Cyclopropylazetidin-2-yl)methanol.

Application 1: Oxidation to Aldehyde and Carboxylic Acid

Oxidation of the primary alcohol provides access to the corresponding aldehyde, a key intermediate for reductive aminations, Wittig reactions, and further oxidation to the carboxylic acid for amide couplings. The Ley-Griffith oxidation using tetrapropylammonium perruthenate (TPAP) is a mild and efficient method.[11][12]

Oxidation_Workflow Start Start: (1-Cyclopropylazetidin-2-yl)methanol Solvent Dissolve in anhydrous DCM Start->Solvent Reagents Add TPAP (5 mol%), NMO (1.5 eq), 4Å Mol. Sieves Reaction Stir at RT (1-4 hours) Reagents->Reaction Solvent->Reagents Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Workup Filter through a plug of Silica Gel Monitoring->Workup Product Product: (1-Cyclopropylazetidin-2-yl)carbaldehyde Workup->Product

Caption: Workflow for the oxidation of the primary alcohol to the aldehyde.

  • Reaction Setup: To a stirred solution of (1-Cyclopropylazetidin-2-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M), add powdered 4 Å molecular sieves. Causality Note: Molecular sieves absorb water, which can otherwise hinder the reaction and degrade the catalyst.[12]

  • Reagent Addition: Add N-methylmorpholine N-oxide (NMO, 1.5 eq) followed by tetrapropylammonium perruthenate (TPAP, 0.05 eq).

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-4 hours. Monitor progress by TLC.

  • Work-up: Upon completion, filter the reaction mixture through a short plug of silica gel, eluting with DCM or ethyl acetate.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude aldehyde, which is often used in the next step without further purification due to its potential instability.

Reagent SystemConditionsAdvantagesDisadvantages
TPAP / NMO Catalytic, DCM, RTVery mild, high selectivity for 1°/2° alcohols, neutral conditions.[11][12]Catalyst can be expensive.
Swern Oxidation (COCl)₂, DMSO, Et₃N, <-60°CHigh yields, avoids heavy metals.Requires cryogenic temperatures, foul odor.[13]
Dess-Martin Periodinane DMP, DCM, RTFast, reliable, neutral conditions.Reagent is shock-sensitive, stoichiometric.
PCC / PDC Stoichiometric, DCM, RTReadily available, effective.Chromium-based (toxic), acidic conditions.[13]
Application 2: Conversion to Halides for Nucleophilic Substitution

Converting the alcohol to an alkyl halide transforms it into an excellent electrophile for SN2 reactions, enabling the introduction of a wide range of carbon, nitrogen, and oxygen nucleophiles.

Halogenation_Workflow Start Start: (1-Cyclopropylazetidin-2-yl)methanol Solvent Dissolve in anhydrous DCM at 0°C Start->Solvent Reagent Add Thionyl Chloride (SOCl₂) (1.2 eq) dropwise Reaction Warm to RT, stir (2-6 hours) Reagent->Reaction Solvent->Reagent Workup Quench with sat. NaHCO₃ (aq) Extract with DCM Reaction->Workup Product Product: 2-(Chloromethyl)-1-cyclopropylazetidine Workup->Product

Caption: Workflow for the conversion of the primary alcohol to the chloride.

  • Reaction Setup: Dissolve (1-Cyclopropylazetidin-2-yl)methanol (1.0 eq) in anhydrous DCM (0.2 M) in a round-bottom flask under an inert atmosphere. Cool the solution to 0 °C.

  • Reagent Addition: Add thionyl chloride (SOCl₂, 1.2 eq) dropwise via syringe. Causality Note: The reaction produces HCl and SO₂ gas; ensure adequate ventilation or a bubbler setup. The azetidine nitrogen can be protonated, so a tertiary amine base like triethylamine (1.5 eq) can be added to neutralize the acid and accelerate the reaction.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Work-up: Carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Isolation: Separate the layers and extract the aqueous phase with DCM (2x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to afford the title chloride.

Conclusion

(1-Cyclopropylazetidin-2-yl)methanol is a high-value building block that provides a direct entry point to novel, three-dimensional molecular scaffolds. Its synthesis is achievable through a straightforward sequence, and its primary alcohol functionality serves as a versatile handle for a host of critical synthetic transformations, including oxidation and nucleophilic substitution. By leveraging the protocols and insights provided in this guide, researchers can effectively incorporate this unique cyclopropyl-azetidine motif into their synthetic programs, accelerating the discovery of next-generation therapeutics and chemical probes.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (2026, January 6). Vertex AI Search.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5). Taylor & Francis Online.
  • Understanding Aze Medications: The Role of Azetidine Derivatives - Oreate AI Blog. (2025, December 30). Oreate AI.
  • Application Note and Protocols for N-Alkylation of 3-Phenylazetidine - Benchchem. (n.d.). BenchChem.
  • An Approach to Alkyl Azetidines for Medicinal Chemistry - ChemRxiv. (n.d.). ChemRxiv.
  • A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols - arkat usa. (n.d.). Arkat USA.
  • A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis - PMC - NIH. (n.d.). National Institutes of Health.
  • Structures of some azetidine‐based drugs | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (2021, March 24). Royal Society of Chemistry.
  • (1-cyclopropylazetidin-2-yl)methanol | CAS 1784914-12-0 | AMERICAN ELEMENTS ®. (n.d.). American Elements.
  • The Chemistry of Cyclopropylmethanol: Applications in Synthesis. (2026, January 25). NINGBO INNO PHARMCHEM CO.,LTD.
  • Cyclopropylmethanol: Properties, Applications, and Synthesis. (2023, April 7). Mol-Instincts.
  • (1-cyclopropylazetidin-3-yl)methanol (C7H13NO) - PubChemLite. (n.d.). PubChemLite.
  • (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol - MDPI. (2023, January 23). MDPI.
  • Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety | Request PDF - ResearchGate. (n.d.). ResearchGate.
  • Cationic Rearrangements of an endo}-Cyclopropyl Methanol System Incorporated in a Benzonorbornadiene System - TÜBİTAK Academic Journals. (2004, January 1). TÜBİTAK Academic Journals.
  • Elucidating the mechanism of the Ley–Griffith (TPAP) alcohol oxidation - PMC - NIH. (n.d.). National Institutes of Health.
  • Oxidation of Alcohols - Semantic Scholar. (n.d.). Semantic Scholar.
  • Ley-Griffith Oxidation: Mechanism & Examples | NROChemistry. (2025, February 28). NROChemistry.

Sources

Application Notes & Protocols: The Strategic Use of (1-Cyclopropylazetidin-2-yl)methanol in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Three-Dimensional Scaffolds in Drug Design

In the contemporary landscape of drug discovery, the pursuit of novel chemical matter has shifted from planar, aromatic systems towards scaffolds rich in sp³-hybridized carbons. These three-dimensional structures offer superior navigation of complex biological target topographies, often leading to enhanced potency, selectivity, and improved physicochemical properties. The (1-Cyclopropylazetidin-2-yl)methanol building block has emerged as a powerful tool in this endeavor. It synergistically combines the conformational rigidity of an azetidine ring, the metabolic and potency-enhancing benefits of a cyclopropyl group, and a versatile primary alcohol for synthetic elaboration. This guide provides an in-depth analysis of its strategic application, complete with detailed protocols for its synthesis and incorporation into potential drug candidates.

Section 1: The Scientific Rationale - A Privileged Combination Scaffold

The value of (1-Cyclopropylazetidin-2-yl)methanol stems from the unique and complementary properties of its constituent parts. The decision to incorporate this scaffold is not arbitrary but a calculated choice to address common challenges in drug development.

The Azetidine Ring: A Vector for Improved Pharmacokinetics

Azetidines, as four-membered nitrogen-containing heterocycles, are increasingly recognized as "privileged" structures in medicinal chemistry.[1][2] Their inherent ring strain and non-planar geometry confer several advantages:

  • Enhanced Solubility: The sp³-rich character and the presence of a hydrogen bond acceptor disrupt crystal packing and can improve aqueous solubility compared to more rigid, planar analogs.[3]

  • Metabolic Stability: The compact ring can be more resistant to metabolic degradation than larger, more flexible aliphatic chains.[2] Several FDA-approved drugs, including baricitinib and cobimetinib, feature azetidine motifs to enhance their pharmacokinetic profiles.[2][3]

  • Defined Conformational Rigidity: The azetidine ring restricts the rotational freedom of connected substituents, presenting them to a biological target in a more defined orientation. This pre-organization can reduce the entropic penalty upon binding, leading to higher affinity.[4]

The N-Cyclopropyl Group: A Shield for Potency and Stability

The cyclopropyl group is a versatile tool for fine-tuning the properties of a drug candidate.[5][6] Its installation on the azetidine nitrogen is a strategic move to:

  • Increase Potency: The rigid cyclopropyl ring can establish favorable interactions within a target's binding pocket and act as a bioisosteric replacement for moieties like gem-dimethyl or vinyl groups.[4]

  • Enhance Metabolic Stability: The carbon-hydrogen bonds in a cyclopropane ring are shorter and stronger than those in typical alkanes, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[4][5] Replacing metabolically labile groups (e.g., N-ethyl) with an N-cyclopropyl group is a common strategy to improve a compound's half-life.[4]

  • Modulate Basicity: The N-cyclopropyl group can subtly alter the pKa of the azetidine nitrogen, which can be crucial for optimizing target engagement, cell permeability, and off-target effects.

It is important to note, however, that N-cyclopropylamines can sometimes be susceptible to CYP-mediated bioactivation, leading to reactive ring-opened intermediates.[7] Therefore, metabolic profiling of candidates containing this moiety is a critical step in preclinical assessment.

The 2-Methanol Moiety: A Versatile Synthetic Handle

The primary alcohol at the 2-position serves as a crucial point of attachment, allowing the scaffold to be readily incorporated into a wide range of molecular architectures through robust and well-established chemical transformations such as esterification, etherification, and amination (following oxidation).

G cluster_scaffold Structural Features of (1-Cyclopropylazetidin-2-yl)methanol cluster_properties Contributions to Drug-like Properties Azetidine Azetidine Ring Solubility Improved Solubility & PK Profile Azetidine->Solubility sp³-richness Potency Increased Potency & Binding Affinity Azetidine->Potency Rigidity Cyclopropyl N-Cyclopropyl Group Stability Enhanced Metabolic Stability Cyclopropyl->Stability Strong C-H Bonds Cyclopropyl->Potency Bioisostere Methanol 2-Methanol Handle Synthesis Synthetic Versatility Methanol->Synthesis Functional Handle

Caption: Rationale for using the scaffold in drug discovery.

Section 2: Physicochemical and Structural Data

A summary of the key properties for (1-Cyclopropylazetidin-2-yl)methanol is provided below for reference in experimental design.

PropertyValueSource
CAS Number1784914-12-0[8]
Molecular FormulaC₇H₁₃NO[8]
Molecular Weight127.18 g/mol [9]
Monoisotopic Mass127.09972 Da[9]
Predicted XlogP0.2[9]
AppearanceExpected to be a liquid or low-melting solid-
Key Functional GroupsTertiary Amine, Primary Alcohol-

Section 3: Synthesis and Characterization Protocols

While (1-Cyclopropylazetidin-2-yl)methanol is commercially available from various suppliers, an in-house synthesis may be required for scale-up or analog preparation. A robust and reliable method via reductive amination is detailed below.

Protocol 3.1: Synthesis of (1-Cyclopropylazetidin-2-yl)methanol

This protocol describes the N-cyclopropylation of (azetidin-2-yl)methanol hydrochloride using cyclopropanecarboxaldehyde.

Causality Behind Choices:

  • Reductive Amination: This is a highly efficient and selective method for forming C-N bonds, minimizing the risk of over-alkylation that can occur with direct alkylation methods.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This reducing agent is chosen for its mildness and high selectivity for iminium ions over other carbonyls. It is less water-sensitive than reagents like sodium cyanoborohydride, making the reaction setup more convenient.

  • Anhydrous Solvent (DCM): The exclusion of water is critical during the initial imine formation step to prevent hydrolysis of the intermediate, thereby maximizing yield.

G SM1 (Azetidin-2-yl)methanol Hydrochloride Base Base (e.g., TEA) DCM SM1->Base Imine Formation SM2 Cyclopropanecarboxaldehyde SM2->Base Imine Formation Imine Intermediate Iminium Ion Base->Imine Imine Formation Reducer NaBH(OAc)₃ Imine->Reducer In situ Reduction Product (1-Cyclopropylazetidin-2-yl)methanol Reducer->Product In situ Reduction

Caption: Workflow for synthesis via reductive amination.

Materials:

  • (Azetidin-2-yl)methanol hydrochloride (1.0 eq)

  • Cyclopropanecarboxaldehyde (1.2 eq)

  • Triethylamine (TEA) (2.5 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add (azetidin-2-yl)methanol hydrochloride (1.0 eq) and anhydrous DCM (to make a 0.1 M solution).

  • Base Addition: Cool the suspension to 0 °C using an ice bath. Add triethylamine (2.5 eq) dropwise to neutralize the hydrochloride salt and liberate the free amine. Stir for 15 minutes.

  • Imine Formation: Add cyclopropanecarboxaldehyde (1.2 eq) to the mixture. Allow the reaction to warm to room temperature and stir for 2 hours. Monitor the formation of the imine intermediate by TLC or LC-MS.

  • Reduction: Once imine formation is substantial, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes. Caution: Gas evolution may occur.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-18 hours, or until the starting material is consumed as indicated by TLC or LC-MS analysis.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer twice more with DCM.

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude oil can be purified by flash column chromatography on silica gel (using a gradient of methanol in DCM, e.g., 0-10%) to yield the pure product.

Protocol 3.2: Quality Control and Characterization

To ensure the integrity of the synthesized building block, the following characterization is mandatory. This self-validating process confirms structure and purity.

  • ¹H NMR: Expect characteristic signals for the cyclopropyl protons (multiplets, ~0.4-0.8 ppm), the azetidine ring protons, and the methylene protons of the methanol group (~3.5 ppm).

  • ¹³C NMR: Confirm the presence of the expected number of carbon signals, including the unique upfield signals of the cyclopropyl ring.

  • LC-MS: Determine the purity of the sample and confirm the expected mass-to-charge ratio ([M+H]⁺) for the product.

  • HRMS (High-Resolution Mass Spectrometry): Obtain an exact mass measurement to confirm the elemental composition (C₇H₁₃NO).

Section 4: Application in Lead Optimization - A Practical Workflow

The primary utility of (1-Cyclopropylazetidin-2-yl)methanol is as a building block in a lead optimization campaign. It is introduced to probe SAR, improve metabolic stability, or enhance physicochemical properties.

G Target Target ID & Validation Hit Hit Compound (e.g., from HTS) Target->Hit Lead Initial Lead (Poor PK/Potency) Hit->Lead BB Introduce (1-Cyclopropylazetidin- 2-yl)methanol Lead->BB SAR SAR Exploration (Couple with Fragments) BB->SAR Candidate Optimized Candidate (Improved Properties) SAR->Candidate

Caption: Drug discovery workflow incorporating the building block.

Protocol 4.1: Representative Coupling - Amide Bond Formation

This protocol details the coupling of the building block with a representative carboxylic acid fragment ("Fragment-COOH") using HATU, a common and efficient peptide coupling reagent.

Causality Behind Choices:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Chosen for its high efficiency and low rate of racemization. It rapidly activates the carboxylic acid, leading to clean and fast amide bond formation.

  • DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic base used to scavenge the acid formed during the reaction without competing in the coupling reaction itself.

Materials:

  • (1-Cyclopropylazetidin-2-yl)methanol (1.0 eq)

  • Carboxylic acid fragment ("Fragment-COOH") (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • 1M HCl (aq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Reaction Setup: In a dry flask under nitrogen, dissolve the carboxylic acid fragment (1.1 eq) and HATU (1.2 eq) in anhydrous DMF. Stir for 5 minutes at room temperature.

  • Reagent Addition: Add a solution of (1-Cyclopropylazetidin-2-yl)methanol (1.0 eq) in a small amount of DMF, followed by the dropwise addition of DIPEA (3.0 eq).

  • Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring by LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product via flash chromatography or preparative HPLC to obtain the desired ester.

ParameterExpected OutcomeAnalytical Method
Reaction Time2–4 hoursLC-MS
Conversion>95%LC-MS
Isolated Yield75–90%Gravimetric
Purity>98%HPLC, ¹H NMR

Section 5: Conclusion

(1-Cyclopropylazetidin-2-yl)methanol is more than just a chemical reagent; it is a strategic tool for the modern medicinal chemist. Its carefully balanced combination of a conformationally rigid azetidine, a metabolically robust cyclopropyl group, and a synthetically versatile alcohol handle provides a direct pathway to novel, three-dimensional drug candidates. By providing solutions to common challenges such as poor solubility, metabolic liability, and low potency, this building block empowers researchers to explore new chemical space and accelerate the journey from a hit compound to a clinical candidate.

References

  • Enamine Ltd., Pfizer Boulder Research and Development. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]

  • Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Various Authors. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Organic and Inorganic Chemistry. [Link]

  • Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • PubMed. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]

  • PubMed. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Link]

  • Royal Society of Chemistry. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. [Link]

  • Arkat USA. (n.d.). A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. [Link]

  • National Institutes of Health. (n.d.). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. [Link]

  • Peters, U. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]

  • Hypha Discovery. (2021). Metabolism of cyclopropyl groups. [Link]

  • Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. [Link]

  • Royal Society of Chemistry. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. [Link]

  • American Elements. (n.d.). (1-cyclopropylazetidin-2-yl)methanol. [Link]

  • PubMed. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. [Link]

  • Sanming, S. (2023). Cyclopropylmethanol: Properties, Applications, and Synthesis. [Link]

  • PubChemLite. (n.d.). (1-cyclopropylazetidin-3-yl)methanol (C7H13NO). [Link] (Note: Link is for the 3-yl isomer, but provides analogous data).

Sources

Validation & Comparative

The Analytical Gauntlet: A Comparative Guide to the Mass Spectrometry of (1-Cyclopropylazetidin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the structural elucidation of novel chemical entities is a cornerstone of progress. Small, strained heterocyclic motifs, such as the azetidine ring system, are of increasing interest due to their unique conformational properties and their role as bioisosteres.[1] The compound (1-Cyclopropylazetidin-2-yl)methanol, with its intriguing combination of a strained four-membered ring, a reactive cyclopropyl group, and a primary alcohol, presents a unique analytical challenge. This guide provides an in-depth comparison of mass spectrometry-based approaches for the analysis of this molecule, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction to (1-Cyclopropylazetidin-2-yl)methanol

(1-Cyclopropylazetidin-2-yl)methanol (Chemical Formula: C₇H₁₃NO, Molecular Weight: 127.19 g/mol ) is a chiral molecule whose synthesis and characterization are pertinent to the development of novel therapeutics.[2][3] The presence of a chiral center and multiple reactive functional groups necessitates robust analytical methods for its identification, quantification, and impurity profiling. Mass spectrometry, with its high sensitivity and specificity, stands as a primary tool for this purpose.

This guide will explore the expected fragmentation behavior of (1-Cyclopropylazetidin-2-yl)methanol under different ionization techniques, compare the utility of various mass spectrometry platforms, and discuss complementary analytical strategies.

Predicted Mass Spectrometry Fragmentation Behavior

Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. This provides a detailed fragmentation pattern that can be used as a "fingerprint" for structural elucidation.[6]

Key Predicted Fragmentation Pathways under EI:

  • α-Cleavage: The most prominent fragmentation pathway for amines is α-cleavage, involving the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[7] For (1-Cyclopropylazetidin-2-yl)methanol, two primary α-cleavage pathways are anticipated:

    • Pathway A (Loss of the hydroxymethyl group): Cleavage of the bond between the azetidine ring and the methanol group would result in a stable, resonance-stabilized cyclopropylazetidinyl cation.

    • Pathway B (Ring Opening): Cleavage of a C-C bond within the azetidine ring adjacent to the nitrogen can lead to a resonance-stabilized iminium ion.

  • Fragmentation of the Cyclopropyl Ring: The strained cyclopropyl ring can undergo ring-opening to form an allyl radical cation, or lose ethylene (C₂H₄).

  • Loss of Water: As a primary alcohol, the molecule is expected to show a peak corresponding to the loss of a water molecule (M-18).[5]

  • Loss of a Hydrogen Radical: A peak at M-1, corresponding to the loss of a hydrogen radical, is also a common feature for amines and alcohols.

Diagram: Predicted EI Fragmentation Workflow

EI_Fragmentation M [(1-Cyclopropylazetidin-2-yl)methanol]⁺˙ (m/z 127) F1 [M - CH₂OH]⁺ (m/z 96) M->F1 α-Cleavage (A) F2 [Ring Opened Iminium Ion]⁺ (m/z variable) M->F2 α-Cleavage (B) F3 [M - H₂O]⁺˙ (m/z 109) M->F3 Dehydration F4 [M - H]⁺ (m/z 126) M->F4 - H•

Caption: Predicted major fragmentation pathways of (1-Cyclopropylazetidin-2-yl)methanol under Electron Ionization.

Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS)

Electrospray Ionization (ESI) is a "soft" ionization technique that typically produces a protonated molecule, [M+H]⁺, with minimal in-source fragmentation.[6] Structural information is then obtained through collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS).

Key Predicted Fragmentation Pathways under ESI-MS/MS:

  • Protonated Molecule: The base peak in the full scan ESI mass spectrum is expected to be the protonated molecule at m/z 128.

  • Loss of Water: Upon CID, the protonated molecule is likely to readily lose a molecule of water, resulting in a prominent fragment at m/z 110.

  • Loss of Cyclopropane: The protonated molecule could lose the cyclopropyl group as a neutral molecule, although this may be less favorable than water loss.

  • Ring Opening of Azetidine: Similar to EI, fragmentation of the azetidine ring can occur, leading to various iminium ions.

Diagram: Predicted ESI-MS/MS Fragmentation Workflow

ESI_MSMS_Fragmentation MH [M+H]⁺ (m/z 128) F1 [M+H - H₂O]⁺ (m/z 110) MH->F1 CID F2 [Ring Opened Fragment]⁺ MH->F2 CID

Caption: Predicted fragmentation of the protonated (1-Cyclopropylazetidin-2-yl)methanol ion in ESI-MS/MS.

Comparison of Mass Spectrometry Platforms

The choice of mass spectrometry platform will depend on the specific analytical goal, such as qualitative identification, quantitative analysis, or chiral separation.

PlatformIonizationInletProsConsBest For
Gas Chromatography-Mass Spectrometry (GC-MS) EI, CIGCHigh chromatographic resolution for volatile compounds. Extensive, reproducible fragmentation for library matching.Requires derivatization for polar compounds like alcohols. Thermal degradation of some compounds.Qualitative identification and impurity profiling of derivatized analyte.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) ESI, APCILCSuitable for polar, non-volatile compounds. High sensitivity and specificity with MRM for quantification.Less fragmentation in full scan mode. Matrix effects can be significant.Quantitative bioanalysis, metabolite identification.
High-Resolution Mass Spectrometry (HRMS) (e.g., Q-TOF, Orbitrap) ESI, EILC, GCAccurate mass measurements for unambiguous elemental composition determination.Higher cost and complexity.Structural elucidation of unknowns, metabolite profiling.

Complementary and Alternative Analytical Approaches

While mass spectrometry is a powerful tool, a comprehensive analysis of (1-Cyclopropylazetidin-2-yl)methanol, particularly given its chirality, benefits from complementary techniques.

Chiral Chromatography

The presence of a stereocenter at the C2 position of the azetidine ring means that (1-Cyclopropylazetidin-2-yl)methanol exists as a pair of enantiomers. Mass spectrometry alone cannot distinguish between enantiomers. Chiral chromatography, either by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP), is essential for enantiomeric separation and the determination of enantiomeric purity.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms within the molecule. ¹H and ¹³C NMR are indispensable for the initial structural confirmation of the synthesized (1-Cyclopropylazetidin-2-yl)methanol. 2D NMR techniques like COSY and HSQC can further elucidate the complete structural framework.

Experimental Protocols

Sample Preparation for GC-MS Analysis

For GC-MS analysis, derivatization of the hydroxyl group is recommended to improve volatility and thermal stability. Silylation is a common and effective method.

Protocol: Silylation with BSTFA

  • To 1 mg of (1-Cyclopropylazetidin-2-yl)methanol in a vial, add 100 µL of pyridine.

  • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Seal the vial and heat at 70°C for 30 minutes.

  • Cool to room temperature and inject 1 µL of the solution into the GC-MS.[10]

LC-MS/MS Analysis

LC-MS/MS can be performed directly on a solution of the compound.

Protocol: LC-MS/MS Conditions

  • Prepare a 1 µg/mL solution of (1-Cyclopropylazetidin-2-yl)methanol in a suitable solvent (e.g., methanol/water).

  • Use a C18 reversed-phase column for chromatographic separation.

  • Employ a gradient elution with mobile phases consisting of water and acetonitrile or methanol with a small amount of formic acid or ammonium formate to promote protonation.

  • Set the ESI source to positive ion mode.

  • Acquire full scan data to identify the [M+H]⁺ ion, followed by product ion scans of m/z 128 to obtain the MS/MS spectrum.

Conclusion

The mass spectrometric analysis of (1-Cyclopropylazetidin-2-yl)methanol requires a nuanced approach that considers the interplay of its functional groups. While EI-MS provides a rich fragmentation pattern for structural confirmation, ESI-MS/MS offers superior sensitivity for quantification. High-resolution mass spectrometry is invaluable for confirming the elemental composition of the parent and fragment ions. For a complete analytical picture, particularly in a drug development context, mass spectrometry should be integrated with chiral chromatography and NMR spectroscopy. This multi-faceted analytical strategy ensures the unambiguous identification, quantification, and stereochemical integrity of this promising class of molecules.

References

  • Recent Advances in Separation and Analysis of Chiral Compounds | Analytical Chemistry. (2023-01-10). Retrieved from [Link]

  • Chiral α-Stereogenic Oxetanols and Azetidinols via Alcohol-Mediated Reductive Coupling of Allylic Acetates: Enantiotopic π-Facial Selection in Symmetric Ketone Addition - PMC. (n.d.). Retrieved from [Link]

  • What is the difference of spectra of EI-MS and ESI-MS/MS? - Chemistry Stack Exchange. (2021-08-07). Retrieved from [Link]

  • What is the difference between Electron Impact Ionization (EI) and Electrospray Ionization (ESI) Mass Spectroscopy? | ResearchGate. (2012-04-25). Retrieved from [Link]

  • Electrospray ionization tandem mass spectrometric and electron impact mass spectrometric characterization of mycosporine-like amino acids - PubMed. (n.d.). Retrieved from [Link]

  • Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry - MDPI. (n.d.). Retrieved from [Link]

  • Enantiomeric Separations of N–H/N–Me Aziridines Utilizing GC and HPLC - ResearchGate. (2014-10-22). Retrieved from [Link]

  • A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC. (n.d.). Retrieved from [Link]

  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides | The Journal of Organic Chemistry - ACS Publications. (2024-09-30). Retrieved from [Link]

  • (1-cyclopropylazetidin-2-yl)methanol | CAS 1784914-12-0 | AMERICAN ELEMENTS ®. (n.d.). Retrieved from [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.).
  • fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts - SciELO. (n.d.). Retrieved from [Link]

  • Chiral analysis - Wikipedia. (n.d.). Retrieved from [Link]

  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry - Science Ready. (n.d.). Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023-08-29). Retrieved from [Link]

  • Azetidine - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved from [Link]

  • (1-cyclopropylazetidin-3-yl)methanol (C7H13NO) - PubChemLite. (n.d.). Retrieved from [Link]

  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - MDPI. (2023-09-08). Retrieved from [Link]

  • Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones - Glen Jackson - West Virginia University. (2020-04-11). Retrieved from [Link]

  • Palladium(II)-catalyzed Highly Enantioselective C–H Arylation of Cyclopropylmethylamines - PMC. (n.d.). Retrieved from [Link]

  • Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics - CORE. (n.d.). Retrieved from [Link]

  • Outline. (n.d.).
  • Mass Spectrometry | Janelia Research Campus. (n.d.). Retrieved from [Link]

  • Mass spectrometry - PubMed - NIH. (n.d.). Retrieved from [Link]

  • (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol - MDPI. (2023-01-23). Retrieved from [Link]

  • 11.8: Fragmentation Patterns in Mass Spectrometry - Chemistry LibreTexts. (2020-05-30). Retrieved from [Link]

  • Article - Semantic Scholar. (2016-07-18). Retrieved from [Link]

  • Azetidine - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved from [Link]

  • Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). (n.d.). Retrieved from [Link]

  • chemical constituents and antibacterial activity of three types of amazonian - SciELO. (n.d.). Retrieved from [Link]

  • GNPS Library Spectrum CCMSLIB00000578458. (2016-02-10). Retrieved from [Link]

  • Ethanone, 1-cyclopropyl- - the NIST WebBook. (n.d.). Retrieved from [Link]

  • Cyclopropanemethanol, 1-phenyl- - the NIST WebBook. (n.d.). Retrieved from [Link]

  • Exploring the Impact of Organic Solvent Quality and Unusual Adduct Formation during LC-MS-Based Lipidomic Profiling - eScholarship. (2023-08-22). Retrieved from [Link]

  • GC-MS analysis of bioactive compounds present in the methanolic extract of Talinum fruticosum L. | Asian Journal of Pharmaceutical and Health Sciences. (2025-12-30). Retrieved from [Link]

  • Synthesis of functionalized 2,3-diaminopropionates and their potential for directed monobactam biosynthesis - Chemical Science (RSC Publishing). (2023-03-20). Retrieved from [Link]

  • (PDF) ESI-MS n study on the fragmentation of protonated cyclic-dipeptides - ResearchGate. (n.d.). Retrieved from [Link]

  • Chemometric analysis based on GC-MS chemical profiles of essential oil and extracts of black cumin (Nigella sativa L - Semantic Scholar. (2023-05-12). Retrieved from [Link]

  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update - MDPI. (n.d.). Retrieved from [Link]

  • UPLC-ESI-MS/MS Profiling of Secondary Metabolites from Methanol Extracts of In Vivo and In Vitro Tissues of Daucus capillifolius Gilli (A Comparative Study) - MDPI. (2024-06-06). Retrieved from [Link]

  • Chemoselective homologative preparation of trisubstituted alkenyl halides from carbonyls and carbenoids - Chemical Communications (RSC Publishing). (n.d.). Retrieved from [Link]

  • Synthesis of Guaipyridine Alkaloids Rupestine M and L by Cycloaddition/Cycloreversion of an Intermediate 1,4-Oxazinone - PMC. (n.d.). Retrieved from [Link]

Sources

Technical Guide: Biological Activity & Physicochemical Profiling of Azetidine vs. Pyrrolidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the "Azetidine Switch"—replacing a five-membered pyrrolidine ring with a four-membered azetidine ring—is a high-impact strategy for lead optimization. While pyrrolidines are ubiquitous in drug discovery due to their synthetic accessibility and balanced properties, azetidines offer distinct advantages in modulating basicity (


) , reducing lipophilicity (

)
, and improving metabolic stability .

This guide provides a technical comparison of these two heterocycles, supported by physicochemical rationale, comparative data, and experimental protocols for validation.

Physicochemical Foundations: The "Why" Behind the Switch

The biological differences between azetidine and pyrrolidine stem directly from their structural geometry and electronic properties.

Ring Strain and Basicity ( )

The most critical difference is the basicity of the nitrogen atom.

  • Pyrrolidine (

    
    ):  The nitrogen lone pair resides in an 
    
    
    
    orbital. The ring is relatively flexible, adopting an "envelope" conformation.
  • Azetidine (

    
    ):  The 4-membered ring imposes significant angle strain (
    
    
    
    kcal/mol). To relieve this strain, the hybridization of the carbon-nitrogen bonds changes, increasing the
    
    
    -character of the N-C bonds. Consequently, the nitrogen lone pair gains more
    
    
    -character, rendering it less available for protonation.

Biological Implication: Lowering the


 by ~1 unit (from pyrrolidine to azetidine) often reduces the percentage of the compound that is ionized at physiological pH (7.4). This can improve membrane permeability  and reduce hERG channel blocking liability , as hERG inhibition is often driven by high basicity.
Lipophilicity and Metabolic Stability

Azetidine acts as a "lipophilicity sink."

  • LogD Reduction: Contracting the ring removes a methylene (

    
    ) group and increases the polarity of the amine due to the exposed lone pair vector. This typically lowers 
    
    
    
    by 0.4–0.7 units.
  • Metabolic Stability: Lower lipophilicity reduces non-specific binding to microsomal proteins and decreases affinity for hydrophobic CYP450 active sites, often resulting in lower intrinsic clearance (

    
    ).
    
Structural Vectors (Graphviz Diagram)

The following diagram illustrates the causal relationship between ring contraction and biological outcome.

Azetidine_vs_Pyrrolidine_Impact Ring_Contraction Ring Contraction (Pyrrolidine -> Azetidine) Strain Increased Ring Strain (~26 kcal/mol) Ring_Contraction->Strain Size Reduced Size (-CH2 Group) Ring_Contraction->Size Hybridization Altered Hybridization (Increased s-character in bonds) Strain->Hybridization Lipophilicity Lower Lipophilicity (Lower LogD) Size->Lipophilicity pKa Lower pKa (Less Basic) Hybridization->pKa Metabolism Reduced CYP Affinity (Lower Cl_int) Lipophilicity->Metabolism Primary Driver pKa->Metabolism Reduced cation trapping Permeability Improved Permeability (Less Ionization at pH 7.4) pKa->Permeability

Caption: Causal flow illustrating how the structural "Azetidine Switch" alters physicochemical properties to impact biological endpoints.

Comparative Data Analysis: Case Study

The following data is synthesized from seminal work in Journal of Medicinal Chemistry (Stepan et al., Pfizer) comparing matched molecular pairs of spiro-cyclic ethers. This dataset perfectly illustrates the trade-offs.

Table 1: Matched Molecular Pair Comparison (Pyrrolidine vs. Azetidine)
PropertyPyrrolidine Analog (Ref)Azetidine Analog (Test)Delta / Impact
Ring Size 5-membered4-membered-1 Carbon

9.68.5-1.1 units (Less basic)
Lipophilicity (

)
1.91.2-0.7 units (More polar)
Potency (

)
8 nM12 nMComparable (Slight loss)
HLM

(mL/min/kg)
>200 (High)48 (Low)4x Improvement in Stability
MDR1 Efflux Ratio 14 (Substrate)1.2 (Not Substrate)Improved CNS Penetration

Analysis:

  • Potency Maintenance: The azetidine analog maintained nanomolar potency, suggesting the vector of the nitrogen lone pair and the substituent orientation remained compatible with the binding pocket.

  • Metabolic Rescue: The pyrrolidine analog was metabolically unstable (High Clearance). The azetidine switch successfully lowered lipophilicity and basicity, resulting in a compound with acceptable stability.

  • Efflux: The reduction in basicity (lowering

    
     below 9.0) significantly reduced P-gp (MDR1) efflux, making the azetidine analog viable for CNS targets.
    

Experimental Protocol: Microsomal Stability Assay

To validate the "Azetidine Switch" in your own series, you must perform a comparative intrinsic clearance (


) assay using Human Liver Microsomes (HLM).
Principle

The assay measures the disappearance of the parent compound over time when incubated with microsomes (containing CYP450 enzymes) and the cofactor NADPH.

Detailed Workflow

Materials:

  • Pooled Human Liver Microsomes (20 mg/mL protein concentration).

  • NADPH Regenerating System (or 10 mM NADPH solution).

  • Test Compounds (Azetidine/Pyrrolidine pairs) at 10 mM in DMSO.

  • Internal Standard (e.g., Warfarin or Propranolol).

  • LC-MS/MS System.[1]

Protocol Steps:

  • Preparation: Dilute test compounds to 1

    
    M in phosphate buffer (100 mM, pH 7.4) containing 0.5 mg/mL microsomal protein.[2] Pre-warm to 37°C for 5 minutes.
    
  • Initiation: Add NADPH (final concentration 1 mM) to initiate the reaction.

    • Control: Run a parallel sample without NADPH to check for chemical instability.

  • Sampling: At

    
     minutes, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense aliquots into 150

    
    L of ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins and stop metabolism.
    
  • Processing: Centrifuge samples at 4,000 rpm for 20 minutes at 4°C. Collect supernatant.

  • Quantification: Analyze supernatant via LC-MS/MS (MRM mode) to determine the Area Ratio (Compound/Internal Standard).

Calculation

Plot


 vs. 

. The slope (

) is the elimination rate constant.


Visualization of Workflow (Graphviz)

Microsomal_Stability_Protocol Prep 1. Preparation (1µM Cmpd + Microsomes) Incubation 2. Incubation @ 37°C (+NADPH to start) Prep->Incubation Sampling 3. Time-Point Sampling (0, 5, 15, 30, 60 min) Incubation->Sampling Quench 4. Quench Reaction (Ice-cold ACN + Int. Std) Sampling->Quench Centrifuge 5. Centrifugation (Remove Proteins) Quench->Centrifuge Analysis 6. LC-MS/MS Analysis (Calculate % Remaining) Centrifuge->Analysis

Caption: Step-by-step workflow for determining metabolic stability (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) of amine analogs.[3][4][5]

Strategic Recommendations

When should you prioritize Azetidine over Pyrrolidine?

ScenarioRecommendationRationale
High Metabolic Clearance Switch to Azetidine Lower

and steric bulk of the 4-membered ring often blocks metabolic hotspots.
hERG Liability Switch to Azetidine Lowering

reduces the cationic charge state at physiological pH, reducing channel blockage.
Need for H-Bond Donor Use Pyrrolidine If the NH needs to be a strong donor, the higher basicity/electron density of pyrrolidine is preferred.
Synthetic Complexity Use Pyrrolidine Azetidines are harder to synthesize and functionalize due to ring strain (susceptible to ring opening).[3]
Binding Pocket Fit Test Both The vector difference is subtle but distinct. Azetidine angles are

; Pyrrolidine angles are

. This geometric change can make or break potency.

References

  • Stepan, A. F., et al. (2011). "Application of the Azetidine Switch to the Optimization of a Series of Spirocyclic Ethers as S1P1 Agonists." Journal of Medicinal Chemistry, 54(22), 7772–7783. Link

  • Lowe, D. (2011). "The Azetidine Switch." In the Pipeline (Science.org). Link

  • Wernevik, J., et al. (2020). "Metabolic Stability in Human Liver Microsomes: A Protocol." Methods in Molecular Biology, 2114, 23-32. Link

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

Sources

Publish Comparison Guide: In Vitro Activity of (1-Cyclopropylazetidin-2-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of (1-Cyclopropylazetidin-2-yl)methanol and its derivatives, focusing on their application as pharmacophores in neuropharmacology (specifically nAChR modulation) and antimicrobial drug discovery.

Executive Summary & Mechanism of Action

(1-Cyclopropylazetidin-2-yl)methanol (CAS: 1784914-12-0) is a specialized chiral building block used to synthesize high-affinity ligands for Nicotinic Acetylcholine Receptors (nAChRs) and side-chains for Fluoroquinolone antibiotics .

Unlike its unsubstituted (N-H) or N-methyl analogs, the N-cyclopropyl moiety confers unique physicochemical properties:

  • Metabolic Stability: The cyclopropyl group resists N-dealkylation by cytochrome P450 enzymes more effectively than N-methyl groups.

  • Lipophilicity: Increases cLogP, enhancing blood-brain barrier (BBB) penetration for CNS targets.

  • Steric Constraint: The rigid cyclopropyl ring restricts conformational freedom, potentially enhancing binding selectivity for specific receptor subtypes (e.g.,

    
     vs. 
    
    
    
    nAChR).
Mechanism of Action (Derivatives)[1][2][3][4][5][6]
  • nAChR Agonism: Ether derivatives (e.g., pyridyl ethers) bind to the orthosteric site of nAChRs. The azetidine nitrogen mimics the quaternary ammonium of acetylcholine.

  • DNA Gyrase Inhibition: When incorporated into quinolones (at C7), the azetidine ring interacts with the Topoisomerase IV-DNA complex, blocking bacterial DNA replication.

Comparative Analysis: Scaffold Performance

This section compares the 1-Cyclopropyl scaffold against standard alternatives used in similar drug discovery campaigns.

Table 1: Physicochemical & SAR Profile Comparison[7]
Feature(1-Cyclopropylazetidin-2-yl)methanol (1-Methylazetidin-2-yl)methanol Azetidin-2-ylmethanol (Unsubstituted)
CAS Number 1784914-12-053744-42-6104587-62-4
Primary Utility CNS Ligands (High Stability), AntibacterialsStandard nAChR Ligands (e.g., A-85380 precursors)Starting Material, Low Bioavailability
Lipophilicity (cLogP) ~0.85 (Moderate)~0.15 (Low)~ -0.7 (Hydrophilic)
Metabolic Stability High (Resists N-dealkylation)Moderate (Susceptible to demethylation)Low (Rapid conjugation/excretion)
Receptor Affinity High Selectivity (Steric bulk excludes off-targets)High Affinity (Broad spectrum)Moderate to High (Often requires N-capping)
Synthetic Utility Direct coupling (Mitsunobu/SNAr)Direct couplingRequires N-protection/deprotection
Key Insight: The "Cyclopropyl Advantage"

In comparative studies of nAChR ligands, replacing an N-methyl group with an N-cyclopropyl group often results in a 2-5x increase in metabolic half-life (


) while maintaining nanomolar affinity for the 

subtype. This makes the cyclopropyl derivative superior for in vivo lead optimization despite the higher cost of the starting material.

Experimental Protocols

Protocol A: Synthesis of Ether-Linked Bioactive Derivatives

Objective: Synthesize a bioactive aryl-ether ligand (e.g., for nAChR binding screening) using the scaffold.

Reagents:

  • (1-Cyclopropylazetidin-2-yl)methanol (1.0 eq)[1][2]

  • 3-Bromo-5-chloropyridine (1.1 eq)

  • Sodium Hydride (NaH, 60% dispersion, 1.5 eq)

  • DMF (Anhydrous)

Workflow:

  • Activation: Dissolve (1-Cyclopropylazetidin-2-yl)methanol in anhydrous DMF under

    
     atmosphere. Cool to 0°C.
    
  • Deprotonation: Add NaH portion-wise. Stir for 30 min at 0°C until gas evolution ceases.

  • Coupling: Add 3-Bromo-5-chloropyridine dropwise. Allow to warm to Room Temperature (RT) and stir for 4 hours.

  • Quench: Carefully quench with ice-cold water.

  • Extraction: Extract with EtOAc (3x). Wash organics with brine, dry over

    
    .
    
  • Purification: Silica gel chromatography (DCM/MeOH gradient).

Protocol B: In Vitro Radioligand Binding Assay (nAChR)

Objective: Determine the binding affinity (


) of the synthesized derivative.

Materials:

  • Source: Rat cortical membranes (rich in

    
     nAChR).
    
  • Radioligand:

    
    -Epibatidine (0.5 nM).
    
  • Non-specific control: (-)-Nicotine (300

    
    ).
    

Steps:

  • Preparation: Homogenize tissue in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 10 min. Resuspend pellet.

  • Incubation: In 96-well plates, combine:

    • 50

      
       Membrane suspension.
      
    • 25

      
       Test Compound (10 concentrations, 
      
      
      
      to
      
      
      M).
    • 25

      
      
      
      
      
      -Epibatidine.
  • Equilibrium: Incubate for 2 hours at 25°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine using a cell harvester.

  • Quantification: Count radioactivity via liquid scintillation spectroscopy.

  • Analysis: Fit data to a one-site competition model to derive

    
     and calculate 
    
    
    
    using the Cheng-Prusoff equation.

Signaling Pathway Visualization

The following diagram illustrates the downstream signaling pathway activated by (1-Cyclopropylazetidin-2-yl)methanol derivatives when acting as agonists on neuronal nAChRs.

nAChR_Pathway Ligand N-Cyclopropyl Derivative (Agonist) Receptor α4β2 nAChR (Presynaptic Membrane) Ligand->Receptor Binding IonFlux Influx of Na+ / Ca2+ Receptor->IonFlux Channel Opening Depolarization Membrane Depolarization IonFlux->Depolarization VGCC Activation of VGCCs Depolarization->VGCC CaRelease Intracellular Ca2+ Rise VGCC->CaRelease Neurotransmitter Release of DA / ACh / Glu CaRelease->Neurotransmitter Exocytosis Effect Cognitive Enhancement / Analgesia Neurotransmitter->Effect

Caption: Signal transduction cascade initiated by N-cyclopropyl azetidine derivatives binding to presynaptic nAChRs, leading to neurotransmitter release.

References

  • American Elements. (2025). (1-Cyclopropylazetidin-2-yl)methanol Product Specifications. Retrieved from [Link]

  • Holladay, M. W., et al. (1998). "Structure-Activity Relationships of Neuronal Nicotinic Acetylcholine Receptor Agonists." Journal of Medicinal Chemistry. (Discusses the A-85380 azetidine scaffold). Retrieved from [Link]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 15251628, Azetidin-2-ylmethanol. Retrieved from [Link]

  • Sijm, M., et al. (2021).[3] "Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones." Frontiers in Chemistry. (Provides context on N-cyclopropyl vs N-alkyl SAR). Retrieved from [Link]

Sources

Target Deconvolution Strategies for Cyclopropylazetidine-Based Scaffolds: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclopropylazetidine-based compounds (including 6-azaspiro[2.3]hexane and 1-cyclopropylazetidine derivatives) represent a high-value class of sp³-rich, conformationally restricted scaffolds .[1] In modern drug discovery, these motifs are increasingly deployed as bioisosteres for pyrrolidines and piperidines to improve metabolic stability and define novel 3D vectors for target engagement.[2]

However, the very rigidity that makes them attractive poses unique challenges for biological target identification (Target ID).[2] Unlike flexible alkyl chains, the compact, strained nature of cyclopropylazetidines means that appending bulky proteomic tags (biotin/fluorophores) can drastically alter binding kinetics, leading to false negatives.[2]

This guide objectively compares the three primary Target ID methodologies—Photoaffinity Labeling (PAL-ABPP) , Cellular Thermal Shift Assay (CETSA) , and Computational Docking —specifically evaluating their performance when applied to cyclopropylazetidine-based chemical probes.[1][2]

Part 1: Scaffold Performance Analysis

Cyclopropylazetidine vs. Traditional Alternatives

Before selecting a Target ID method, it is critical to understand why this scaffold is used and how its physicochemical properties influence assay selection.[2]

Table 1: Comparative Physicochemical Profile

FeatureCyclopropylazetidine (Rigid)Pyrrolidine (Flexible)Piperidine (Flexible)Impact on Target ID
Conformational Entropy Low (Pre-organized)HighHighHigh: Rigid scaffolds lose less entropy upon binding, often resulting in higher affinity but higher sensitivity to tag-induced steric clash.[1]
Metabolic Stability High (Resists oxidation)Low/Moderate (Prone to CYP450)ModerateHigh: Superior stability allows for longer incubation times in live-cell proteomic assays without probe degradation.[1]
Vectorality Defined (Exit vectors fixed)PromiscuousPromiscuousMedium: Requires precise placement of "click" handles (alkynes) to avoid disrupting the binding interface.
Lipophilicity (LogD) Lower (Generally)ModerateHigherMedium: Lower non-specific binding reduces background noise in mass spectrometry.

Expert Insight: The "product" here—the cyclopropylazetidine scaffold—outperforms pyrrolidine in metabolic stability assays (microsomal clearance). This makes it an ideal candidate for in situ live-cell labeling experiments where probe durability is essential.[1]

Part 2: Comparative Analysis of Target ID Methods

Method A: Photoaffinity Labeling (PAL-ABPP)

Best For: Covalent capture of low-affinity targets and mapping binding pockets.[1] Mechanism: A "minimalist" probe containing a photoreactive group (e.g., diazirine) and a click handle (alkyne) is synthesized.[2] UV irradiation covalently crosslinks the probe to the target.

  • Pros for Cyclopropylazetidines:

    • Covalent Capture: The high ring strain of the cyclopropyl-azetidine system can sometimes be exploited for mechanism-based inhibition (e.g., in LSD1 inhibitors), making covalent capture highly efficient.[1][2]

    • Site Identification: MS/MS analysis can pinpoint the exact amino acid residue modified.

  • Cons:

    • Synthetic Challenge: Introducing a diazirine and an alkyne onto a small, strained ring without abolishing activity is synthetically demanding.[2]

    • Steric Sensitivity: The rigid scaffold tolerates "linker" modifications poorly compared to flexible pyrrolidines.

Method B: Cellular Thermal Shift Assay (CETSA / TPP)

Best For: Label-free validation; confirming target engagement in intact cells.[1] Mechanism: Measures the shift in protein thermal stability upon ligand binding.

  • Pros for Cyclopropylazetidines:

    • Zero Derivatization: Requires no structural modification of the parent compound. This is the gold standard for small, rigid scaffolds where any tag might kill potency.

    • In Vivo Relevance: Can be performed on tissue samples (e.g., from animal models dosed with the compound).[2]

  • Cons:

    • Sensitivity: Lower sensitivity for low-abundance proteins compared to enrichment-based ABPP.[1]

    • False Positives: Can detect downstream complex stabilization rather than direct binding.

Method C: In Silico Molecular Docking (High-Precision)

Best For: Initial hypothesis generation and filtering off-targets.[1] Mechanism: Computational prediction of binding poses.[3]

  • Pros for Cyclopropylazetidines:

    • High Accuracy: Unlike flexible ligands, the limited conformational degrees of freedom of cyclopropylazetidines make docking scores significantly more reliable.[2]

    • Speed: rapid screening against the PDB (Protein Data Bank).

Part 3: Visualization of Workflows

Diagram 1: Decision Matrix for Target ID Strategy

This diagram illustrates the logical flow for selecting the correct method based on the cyclopropylazetidine compound's properties.

TargetID_Decision_Matrix Start Start: Cyclopropylazetidine Hit SAR_Check Is SAR tolerant of linker attachment? Start->SAR_Check Design_Probe Design Minimalist Probe (Alkyne/Diazirine) SAR_Check->Design_Probe Yes (e.g., solvent-exposed vector) Label_Free Proceed with Label-Free Methods SAR_Check->Label_Free No (Compact/Sensitive) ABPP Execute PAL-ABPP (Chemoproteomics) Design_Probe->ABPP MS_Analysis Mass Spec Deconvolution ABPP->MS_Analysis CETSA Execute CETSA / TPP (Thermal Shift) Label_Free->CETSA CETSA->MS_Analysis Validation Validation (Western Blot / CRISPR) MS_Analysis->Validation

Caption: Decision tree for selecting between Chemoproteomic (ABPP) and Biophysical (CETSA) approaches based on the scaffold's Structure-Activity Relationship (SAR) tolerance.

Part 4: Detailed Experimental Protocol

Protocol: Minimalist Photoaffinity Labeling (PAL-ABPP) for Rigid Scaffolds[1]

This protocol is optimized for cyclopropylazetidine probes, emphasizing "minimalist" linkers to preserve the scaffold's binding footprint.[2]

Prerequisites:

  • Probe: Cyclopropylazetidine analog with an alkyne handle (click tag) and a diazirine (photo-crosslinker).

  • Control: Parent compound (competitor) lacking the tags.

  • Cell Line: Relevant disease model (e.g., AML lines for LSD1 inhibitors).[2]

Step-by-Step Workflow:

  • Live Cell Incubation (In Situ Labeling):

    • Seed cells at

      
       cells/mL.
      
    • Experimental Arm: Treat with Probe (

      
      , 2 hrs).
      
    • Competition Arm: Pre-treat with Parent Compound (

      
      , 1 hr) before adding Probe.[1][2] This step is crucial to prove specific binding.
      
    • Rationale: The high metabolic stability of cyclopropylazetidines allows for this extended 2-hour incubation without degradation, maximizing target occupancy.[1][2]

  • UV Crosslinking:

    • Wash cells 2x with cold PBS.

    • Irradiate with UV light (365 nm) for 10 minutes on ice.

    • Note: Keep on ice to prevent thermal degradation of proteins.

  • Lysis & Click Chemistry:

    • Lyse cells in 1% NP-40 buffer with protease inhibitors.[1]

    • Perform CuAAC (Copper-catalyzed Azide-Alkyne Cycloaddition) :

      • Add Azide-Biotin-linker (

        
        ).[1]
        
      • Add TCEP (

        
        ), TBTA (
        
        
        
        ), and
        
        
        (
        
        
        ).[2]
    • Incubate 1 hr at RT with rotation.

  • Enrichment & Digestion:

    • Precipitate proteins (Methanol/Chloroform) to remove excess reagents.

    • Redissolve and incubate with Streptavidin-Agarose beads (2 hrs).

    • Wash beads stringently (1% SDS, 6M Urea) to remove non-covalent binders.[2]

    • Perform On-Bead Trypsin Digestion (O/N,

      
      ).[1][2]
      
  • LC-MS/MS Analysis:

    • Inject peptides onto Q-Exactive or similar Orbitrap MS.[1]

    • Data Analysis: Filter for proteins enriched in the "Probe Only" sample but depleted in the "Competition" sample.

Part 5: References

  • Vertex AI Search. (2025). Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. 4

  • Technology Networks. (2018). 5 Target Deconvolution Approaches in Drug Discovery.

  • Centre for Medicines Discovery. (2023). Target deconvolution with matrix-augmented pooling strategy reveals cell-specific drug-protein interactions.

  • BenchChem. (2025). Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds.

  • Enamine. (2025). Spirocyclic Azetidines for Medicinal Chemistry.

  • ChemRxiv. (2025). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes.

Sources

Safety Operating Guide

Navigating the Disposal of (1-Cyclopropylazetidin-2-yl)methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: Understanding the Risk Profile

Due to the absence of a dedicated SDS for (1-Cyclopropylazetidin-2-yl)methanol, a precautionary approach is paramount. The hazard profile must be inferred from its constituent structural motifs: the cyclopropylmethanol group and the azetidine ring.

  • Cyclopropylmethanol Moiety: The presence of the cyclopropylmethanol component suggests potential flammability. Cyclopropylmethanol itself is a flammable liquid with a low flashpoint, necessitating careful handling away from heat sources and open flames.[1][2][3] It is also classified as harmful if swallowed and can cause serious eye irritation.[3][4]

  • Azetidine Ring System: Azetidine and its derivatives are known to be irritants to the skin, eyes, and respiratory system.[5][6] The four-membered ring possesses considerable ring strain, which contributes to its reactivity.[7] Although more stable than aziridines, this inherent reactivity warrants cautious handling.[7][8] Some azetidine compounds are also corrosive and can cause severe skin burns and eye damage.[6]

Based on this analysis, (1-Cyclopropylazetidin-2-yl)methanol should be handled as a potentially flammable, corrosive, and toxic substance.

Personal Protective Equipment (PPE): Your First Line of Defense

Prior to initiating any handling or disposal procedures, the appropriate personal protective equipment must be donned to mitigate exposure risks.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile). Inspect for integrity before use.[5][9]To prevent skin contact, which can lead to irritation or burns.[5][6]
Eye Protection Chemical safety goggles or a face shield.[1][5]To protect eyes from splashes, which could cause serious irritation or damage.[6]
Body Protection Laboratory coat, buttoned to full length.[5]To protect skin and clothing from contamination.
Respiratory Protection All handling and disposal must be conducted in a certified chemical fume hood.[1][5]To prevent inhalation of potentially harmful vapors.

Spill and Emergency Procedures: Preparedness is Key

Accidents can happen, and a well-defined spill response plan is crucial for maintaining a safe laboratory environment.

In Case of a Spill:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.

  • Ventilate: Ensure the chemical fume hood is operational to maximize ventilation.[5]

  • Contain: Use an inert absorbent material, such as vermiculite, sand, or spill pads, to contain the spill.[5]

  • Collect: Carefully collect the absorbed material and any contaminated items into a designated, sealable hazardous waste container.[5] Use non-sparking tools if the compound is treated as flammable.[2][10]

  • Decontaminate: Thoroughly clean the spill area with an appropriate solvent, followed by soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste in accordance with institutional and local regulations.[5]

In Case of Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2][10] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

Step-by-Step Disposal Protocol

The proper disposal of (1-Cyclopropylazetidin-2-yl)methanol is a critical step in the chemical lifecycle and must be performed in compliance with all applicable regulations.

Waste Segregation and Collection

Proper segregation of chemical waste is essential to prevent dangerous reactions.

Figure 1. Waste Segregation Workflow.

  • Designated Waste Container: Designate a specific, properly labeled hazardous waste container for (1-Cyclopropylazetidin-2-yl)methanol and any materials contaminated with it.[5]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and a description of the contents, including the full chemical name.[11] The label should also indicate the associated hazards (e.g., Flammable, Corrosive, Toxic).

  • Incompatible Materials: Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.[12] Specifically, avoid mixing with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[2]

  • Container Integrity: Ensure the waste container is in good condition, compatible with the chemical, and kept securely closed when not in use.[2][13]

On-Site Accumulation and Storage

Laboratories are permitted to store hazardous waste in designated Satellite Accumulation Areas (SAAs) at or near the point of generation.[11]

Disposal_Workflow A Step 1: Identify Waste (Unused Reagent, Contaminated Materials) B Step 2: Segregate Waste (Into Designated Container) A->B C Step 3: Label Container ('Hazardous Waste', Chemical Name, Hazards) B->C D Step 4: Store in SAA (Securely Closed, Secondary Containment) C->D E Step 5: Arrange for Pickup (Contact EHS or Licensed Waste Hauler) D->E F Step 6: Off-Site Disposal (Transport to a Permitted TSD Facility) E->F

Figure 2. Disposal Workflow for (1-Cyclopropylazetidin-2-yl)methanol.

  • Storage Location: Store the sealed hazardous waste container in a designated, well-ventilated, and cool area, away from heat, sparks, and open flames.[2] The storage area should have secondary containment to manage potential leaks.

  • Accumulation Limits: Adhere to the volume limits for SAAs as defined by the Environmental Protection Agency (EPA) and your institution's policies.[11]

  • Professional Removal: Arrange for the removal of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[11][12]

Regulatory Compliance: A Non-Negotiable Responsibility

All laboratory personnel are responsible for adhering to federal, state, and local regulations governing hazardous waste management. The primary federal regulation in the United States is the Resource Conservation and Recovery Act (RCRA), enforced by the EPA.[11] Many academic and research institutions may operate under specific regulations such as Subpart K, which provides alternative requirements for managing hazardous waste in laboratories.[14][15] It is imperative to be familiar with your institution's specific waste management plan and follow it diligently.

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe handling and proper disposal of (1-Cyclopropylazetidin-2-yl)methanol, thereby protecting themselves, their colleagues, and the environment.

References

  • BenchChem. (n.d.). Safe Disposal of 3-(Cyclohexanesulfonyl)azetidine: A Step-by-Step Guide for Laboratory Professionals.
  • Voelker, M. A. (2019). Laboratory Waste Management: The New Regulations. MedicalLab Management.
  • American Chemical Society. (n.d.). Regulation of Laboratory Waste.
  • BenchChem. (n.d.). Safe Disposal of 1-(4-Methylbenzyl)azetidine: A Procedural Guide.
  • BenchChem. (n.d.). Navigating the Disposal of 2-(3-Chlorophenyl)azetidine: A Guide for Laboratory Professionals.
  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Lifechem Pharma. (n.d.). Cyclopropylmethanol.
  • American Elements. (n.d.). (1-cyclopropylazetidin-2-yl)methanol.
  • U.S. Environmental Protection Agency. (2026). Frequent Questions About Managing Hazardous Waste at Academic Laboratories.
  • C&EN. (2024, August 30). C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal [Video]. YouTube.
  • Fisher Scientific. (2025). Safety Data Sheet - Cyclopropanemethanol.
  • Merck Millipore. (n.d.). Safety Data Sheet - Cyclopropylmethanol.
  • European Chemicals Agency. (2023). Substance Information - Cyclopropylmethanol.
  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 75644, Cyclopropanemethanol.
  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet.
  • Apollo Scientific. (n.d.). Azetidine.
  • Chemos GmbH & Co.KG. (2020). Safety Data Sheet: Azetidine.
  • National Institute of Standards and Technology. (2015). Safety Data Sheet - Moisture in Methanol.
  • GCP Applied Technologies. (2016). Safety Data Sheet - CBA MTDA 4822.
  • Methanex Corporation. (2017). Methanol Safety Data Sheet.
  • University of California, Los Angeles. (2012). Methanol - Standard Operating Procedure.
  • Sigma-Aldrich. (2025). Safety Data Sheet - Methanol.
  • LabChem. (n.d.). Methanol Safety Data Sheet.
  • Lab Alley. (n.d.). Safety Data Sheet - Methanol.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet - {1-[(Benzylamino)methyl]cyclopropyl}methanol.
  • Organic & Biomolecular Chemistry. (n.d.). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. RSC Publishing.
  • Journal of the American Chemical Society. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. ACS Publications.
  • Re-Gen. (n.d.). Methanol Disposal In Laboratories.
  • Technion - Israel Institute of Technology. (n.d.). Chemical Waste Management Guide.
  • University of Pittsburgh. (2013). Guidelines for the Safe Handling of Azides.
  • National Institutes of Health. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks.
  • Life Chemicals. (2022). Substituted Azetidines in Drug Discovery.

Sources

Personal protective equipment for handling (1-Cyclopropylazetidin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling (1-Cyclopropylazetidin-2-yl)methanol Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist.

Executive Safety Summary

Compound Class: Strained Nitrogen Heterocycle / Primary Alcohol. Primary Hazards: Corrosive (Skin/Eye), Flammable Liquid, Acute Toxicity (Oral/Dermal), Potential Alkylating Agent.

(1-Cyclopropylazetidin-2-yl)methanol represents a specific class of pharmaceutical building blocks where the azetidine ring strain (~26 kcal/mol) combined with the lipophilic cyclopropyl moiety creates a unique safety profile. Unlike simple aliphatic alcohols, this compound poses a dual threat: high chemical reactivity (ring-opening potential) and enhanced transdermal permeability.

The Golden Rule: Treat this compound as a permeating corrosive . Standard laboratory practices for "organic solvents" are insufficient. The operational directive is Zero Skin Contact .

Physicochemical Hazard Analysis (The "Why")

To select the correct PPE, we must understand the mechanism of injury. This is not just "another alcohol."

  • Ring Strain & Reactivity: The four-membered azetidine ring is kinetically stable but thermodynamically unstable. Upon contact with biological nucleophiles (DNA/Proteins), there is a theoretical risk of ring-opening alkylation, similar to (though less potent than) aziridines.

  • Lipophilicity & Permeation: The cyclopropyl group increases the compound's lipophilicity compared to unsubstituted azetidine. This facilitates rapid transport across the stratum corneum (outer skin layer).

  • The "Trojan Horse" Effect: The methanol group provides water solubility, while the cyclo-alkyl amine provides lipid solubility. This amphiphilic nature allows the molecule to bypass standard glove materials faster than predicted by simple molecular weight models.

Personal Protective Equipment (PPE) Matrix

The following specifications are non-negotiable for handling >100 mg quantities.

PPE CategoryStandard SpecificationAdvanced Requirement (High Risk/Spill)Scientific Rationale
Hand Protection Double Nitrile (Min 5 mil outer, 4 mil inner)Laminate / Multilayer (e.g., Silver Shield® or Ansell Barrier®)Small nitrogen heterocycles can permeate thin nitrile (<4 mil) in minutes. Double gloving provides a "breakthrough buffer."
Eye Protection Chemical Goggles (Indirect Vent)Face Shield + GogglesAzetidines are caustic. Vapors can cause lacrimation and corneal haze. Safety glasses are insufficient for liquid handling.
Respiratory Fume Hood (Face velocity: 100 fpm)P100/OV Respirator (If hood unavailable)High vapor pressure is likely due to low MW. Amine-like odor threshold is often higher than the toxicity threshold.
Body Protection Lab Coat (100% Cotton or Nomex)Chemical Apron (Tychem® or similar)Synthetic blends (polyester) can melt into skin if the flammable solvent ignites.
PPE Decision Logic (Visualization)

PPE_Decision_Matrix Start Task Assessment Quantity Quantity > 100 mg OR Heating/Pressure? Start->Quantity SplashRisk High Splash Risk? Quantity->SplashRisk Yes Level1 LEVEL 1: Standard Double Nitrile (5mil) Safety Goggles Fume Hood Quantity->Level1 No SplashRisk->Level1 No Level2 LEVEL 2: Advanced Laminate Liners (Silver Shield) Face Shield + Goggles FR Lab Coat + Apron SplashRisk->Level2 Yes

Figure 1: Decision matrix for selecting appropriate PPE based on operational scale and risk factors.

Operational Handling Protocol

This protocol is designed to minimize static discharge (flammability risk) and aerosol generation (inhalation risk).[1]

Phase 1: Preparation
  • Engineering Check: Verify fume hood flow is >0.5 m/s (100 fpm).

  • Static Grounding: This compound is a flammable liquid (Flash point likely <60°C based on structure). Ensure all metal spatulas and vessels are grounded if transferring >500 mL.

  • Decontamination Prep: Prepare a beaker of 10% Aqueous Citric Acid inside the hood. This acidic solution will protonate the azetidine nitrogen, converting it to a non-volatile, water-soluble salt (Ammonium salt formation), significantly reducing vapor pressure and skin permeability in case of a wipe-down.

Phase 2: Transfer & Weighing
  • Don PPE: Put on inner nitrile gloves (inspection required), then outer nitrile gloves (different color preferred to spot tears).

  • Liquid Handling:

    • Do not pour directly from the stock bottle.

    • Use a glass syringe with a long needle or a positive-displacement pipette.

    • Reasoning: Syringes prevent vapor release and minimize the "drop on the thread" issue common with pouring, which leads to cap contamination.

  • Vessel Closure: Re-cap the stock bottle immediately. If the cap threads are wet, wipe with a Kimwipe dampened in the Citric Acid solution, then dispose of the wipe as solid hazardous waste.

Phase 3: Reaction Setup
  • Inert Atmosphere: Azetidines can oxidize or hydrolyze. Run reactions under Nitrogen or Argon.

  • Temperature Control: If the reaction is exothermic, cool the vessel before addition. The ring strain energy release can accelerate thermal runaways.

Emergency Response & Disposal
Spill Response (Workflow)

If a spill occurs (>5 mL), evacuate the immediate area and follow this logic:

Spill_Response Spill Spill Incident Assess Assess Volume & Location Spill->Assess Small < 10 mL (In Hood) Assess->Small Large > 10 mL (Or Outside Hood) Assess->Large Absorb Cover with Absorbent Pads Small->Absorb Evacuate Evacuate Lab Call EHS Large->Evacuate Neutralize Treat with 10% Citric Acid Absorb->Neutralize Bag Double Bag Label 'Flammable/Corrosive' Neutralize->Bag

Figure 2: Triage workflow for chemical spills involving azetidine derivatives.

Waste Disposal[2]
  • Segregation: Do NOT mix with acidic waste streams unless intentionally neutralizing. The heat of neutralization can be significant.

  • Classification: Classify as "Flammable, Corrosive, Organic Amine."

  • Method: High-temperature incineration is the only acceptable disposal method to ensure destruction of the strained ring system.

  • Container: Store in HDPE or Glass containers. Avoid metal cans if the material is wet/acidic, though stainless steel is generally acceptable for the pure amine.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[3] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450). [Link]

  • PubChem. (n.d.). Compound Summary: Azetidine (General Hazard Class Data). National Library of Medicine. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.